molecular formula C22H23FN6OS B10815442 MAX-40279 CAS No. 2070931-57-4

MAX-40279

Katalognummer: B10815442
CAS-Nummer: 2070931-57-4
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: AVIOBQFPAGEICQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MAX-40279 is under investigation in clinical trial NCT03412292 (this compound in Subjects With Acute Myelogenous Leukemia (AML)).
Nefextinib is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) and FMS-like tyrosine kinase 3 (FLT3;  CD135;  STK1;  FLK2), with potential antineoplastic activity. Upon oral administration, nefextinib binds to and inhibits both FGFR and FLT3, including FLT3 mutant forms, which results in the inhibition of FGFR/FLT3-mediated signal transduction pathways. This inhibits proliferation in FGFR/FLT3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases, is upregulated in many tumor cell types. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias. They both play key roles in cellular proliferation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Eigenschaften

CAS-Nummer

2070931-57-4

Molekularformel

C22H23FN6OS

Molekulargewicht

438.5 g/mol

IUPAC-Name

7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C22H23FN6OS/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28)

InChI-Schlüssel

AVIOBQFPAGEICQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Mechanism of MAX-40279 in Acute Myeloid Leukemia (AML): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a prime therapeutic target. Furthermore, resistance to FLT3 inhibitors can emerge through the activation of alternative signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway. MAX-40279 is a novel, orally bioavailable dual inhibitor of both FLT3 and FGFR kinases, designed to address both primary oncogenic signaling and potential resistance mechanisms in AML. This technical guide provides an in-depth overview of the preclinical data elucidating the mechanism of action of this compound in AML cells.

Core Mechanism of Action: Dual Inhibition of FLT3 and FGFR

This compound exerts its anti-leukemic effects by competitively binding to the ATP-binding pocket of both FLT3 and FGFR kinases, thereby inhibiting their phosphorylation and downstream signaling.[1] This dual-targeting strategy is crucial for its efficacy in AML for two primary reasons:

  • Direct Inhibition of FLT3-Mediated Proliferation: FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations, such as internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of FLT3, driving uncontrolled proliferation of leukemic blasts. This compound directly inhibits both wild-type and mutated forms of FLT3, including the common ITD and D835Y mutations, thereby shutting down this key oncogenic driver.[2][3]

  • Overcoming FGFR-Mediated Resistance: The bone marrow microenvironment can contribute to resistance to FLT3 inhibitors through the secretion of fibroblast growth factors (FGFs) that activate FGFR signaling in AML cells. This activation can provide survival signals that bypass the effects of FLT3 inhibition. By simultaneously inhibiting FGFR, this compound aims to abrogate this resistance mechanism, leading to a more durable response.[2] Preclinical studies have shown that this compound demonstrates superior FGFR inhibitory activity.

The proposed dual-inhibition mechanism of this compound is depicted in the following signaling pathway diagram:

MAX_40279_Mechanism cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling FLT3 FLT3-ITD/TKD STAT5 STAT5 FLT3->STAT5 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR FLT3->PI3K_AKT_mTOR FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR MAX40279 This compound MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Figure 1: this compound dual inhibition of FLT3 and FGFR signaling pathways in AML.

Quantitative Preclinical Efficacy

Preclinical studies have demonstrated the potent and selective activity of this compound against AML cells harboring FLT3 mutations and those with activated FGFR signaling. While specific IC50 values from a peer-reviewed publication are not yet available, a conference abstract summarizes key findings.

Table 1: In Vitro Kinase and Cellular Assays

Assay Type Target/Cell Line Key Findings Reference
Enzymatic Assay FLT3-wt, FLT3-ITD, FLT3-D835Y Potent inhibition of wild-type and mutant FLT3 kinases.
Enzymatic Assay FGFR1, FGFR2, FGFR3 Superior inhibitory activity against FGFR subtypes.
Cellular Assay AML cell lines Inhibition of proliferation in FLT3- and FGFR-dependent AML cells.

| Signal Transduction | AML cell lines | Inhibition of downstream signaling pathways. | |

Table 2: In Vivo Xenograft Models

Model Cell Line Key Findings Reference
Subcutaneous Xenograft MV4-11 (FLT3-ITD) Significant tumor growth inhibition (58% to 106%).

| Subcutaneous Xenograft | KG-1 (FGFR1 fusion) | Significant tumor growth inhibition (58% to 106%). | |

Table 3: Pharmacokinetic Properties

Parameter Finding Reference
Bioavailability Orally bioavailable.

| Tissue Distribution | Much higher drug concentration in bone marrow than in plasma. | |

Detailed Experimental Methodologies

The following sections provide detailed, representative protocols for the key experiments used to characterize the mechanism of action of this compound. It is important to note that these are generalized protocols and the specific parameters for the this compound studies may have varied.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against purified FLT3 and FGFR kinase enzymes.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by this compound results in a decreased signal.

Protocol:

  • Reagents: Recombinant human FLT3 (wild-type, ITD, D835Y mutants) and FGFR (1, 2, 3) kinases, biotinylated substrate peptide, ATP, kinase reaction buffer, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure: a. In a 384-well plate, add this compound at various concentrations. b. Add the kinase and biotinylated substrate peptide to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the europium-labeled antibody and SA-APC. g. Incubate to allow for antibody and streptavidin binding. h. Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start Add_Drug Add this compound (serial dilutions) Start->Add_Drug Add_Kinase_Substrate Add Kinase and Biotinylated Substrate Add_Drug->Add_Kinase_Substrate Add_ATP Initiate reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_1 Incubate (e.g., 60 min) Add_ATP->Incubate_1 Stop_Reaction Stop reaction with EDTA Incubate_1->Stop_Reaction Add_Detection Add Eu-Ab and SA-APC Stop_Reaction->Add_Detection Incubate_2 Incubate Add_Detection->Incubate_2 Read_Plate Read TR-FRET signal Incubate_2->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of AML cell lines.

Principle: A common method is the MTS or MTT assay, which measures the metabolic activity of viable cells. A reduction in metabolic activity is indicative of decreased cell viability or proliferation.

Protocol:

  • Cell Lines: MV4-11 (FLT3-ITD) and KG-1 (FGFR1 fusion) are relevant cell lines.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. Add this compound at a range of concentrations. c. Incubate for a specified period (e.g., 72 hours). d. Add MTS or MTT reagent to each well. e. Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells. f. If using MTT, add a solubilizing agent. g. Read the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of FLT3, FGFR, and their downstream signaling proteins.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Using phospho-specific antibodies, the phosphorylation status of target proteins can be determined.

Protocol:

  • Cell Treatment and Lysis: a. Treat AML cells with this compound at various concentrations for a defined time. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-FGFR, FGFR, p-STAT5, STAT5, p-ERK, ERK, p-AKT, and AKT. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Densitometry can be used to quantify the band intensities and determine the relative levels of phosphorylated proteins compared to total protein levels.

Western_Blot_Workflow Start Start Cell_Treatment Treat AML cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells with inhibitors Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (e.g., p-FLT3, p-STAT5) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

Figure 3: General workflow for Western blot analysis of protein phosphorylation.
In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human AML cell lines are implanted into immunocompromised mice. The effect of this compound on tumor growth is then monitored over time.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation: Subcutaneously inject MV4-11 or KG-1 cells into the flank of the mice.

  • Tumor Growth and Treatment: a. Allow tumors to reach a palpable size. b. Randomize mice into vehicle control and this compound treatment groups. c. Administer this compound orally at a specified dose and schedule.

  • Monitoring: a. Measure tumor volume with calipers at regular intervals. b. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: a. Euthanize the mice when tumors reach a predetermined size or at the end of the study. b. Excise the tumors and measure their weight.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the difference in tumor volume and weight between the treatment and control groups.

Conclusion

This compound is a promising dual inhibitor of FLT3 and FGFR with a clear mechanism of action in AML cells. Its ability to potently inhibit both the primary oncogenic driver (FLT3) and a key resistance pathway (FGFR) provides a strong rationale for its clinical development. Preclinical data demonstrate its efficacy in vitro and in vivo, with a favorable pharmacokinetic profile showing high concentrations in the bone marrow, the primary site of AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with AML.

References

The Dual Inhibitory Function of MAX-40279: A Multi-Kinase Inhibitor Targeting FLT3 and FGFR to Overcome Resistance in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Shanghai, China - MAX-40279, an orally bioavailable small molecule inhibitor, is emerging as a promising therapeutic agent for acute myeloid leukemia (AML). Developed by MaxiNovel Pharmaceuticals, this compound exhibits a potent dual inhibitory function against FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). This multi-targeted approach is designed to address a critical challenge in AML therapy: acquired resistance to FLT3 inhibitors, which is often driven by the activation of the FGF/FGFR signaling pathway within the bone marrow microenvironment.[1][2]

This compound has demonstrated significant preclinical activity, including potent inhibition of both wild-type and mutant forms of FLT3, such as the D835Y mutation known to confer resistance to existing therapies.[1][3] Furthermore, the compound shows a favorable pharmacokinetic profile, with a notably higher concentration in the bone marrow compared to plasma, ensuring targeted activity where it is most needed.[1]

A Multi-Pronged Attack on Cancer Signaling

This compound's mechanism of action extends beyond its dual targeting of FLT3 and FGFR. It has been identified as a multi-kinase inhibitor, also demonstrating inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1). This broader activity may contribute to its anti-tumor effects by modulating the tumor microenvironment and immune response. The primary dual inhibitory function, however, remains central to its therapeutic rationale in AML.

The FLT3 and FGFR Signaling Axis in AML

Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled proliferation of leukemic blasts. While first and second-generation FLT3 inhibitors have shown clinical efficacy, their long-term benefit is often limited by the development of resistance. One key mechanism of this resistance is the upregulation of the FGF/FGFR signaling pathway in bone marrow stromal cells, which provides a bypass signaling route for leukemia cell survival and proliferation.

By simultaneously inhibiting both FLT3 and FGFR, this compound aims to shut down both the primary oncogenic driver and a key escape mechanism. This dual blockade is expected to result in more profound and durable responses in patients with FLT3-mutated AML.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS FGFR FGFR FGFR->PI3K FGFR->RAS PLCg PLCγ FGFR->PLCg FL FLT3 Ligand (FL) FL->FLT3 FGF Fibroblast Growth Factor (FGF) FGF->FGFR MAX40279 This compound MAX40279->FLT3 MAX40279->FGFR Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK PLCg->Proliferation AKT->Proliferation MAPK->Proliferation

Figure 1: this compound dual inhibition of FLT3 and FGFR signaling pathways.

Quantitative Analysis of Kinase Inhibition

While specific IC50 values for this compound against a comprehensive panel of kinases are not yet publicly available in peer-reviewed literature, preclinical data from MaxiNovel Pharmaceuticals has indicated potent inhibition of both FLT3 and FGFR. The table below summarizes the known targets of this compound.

Target Kinase FamilySpecific TargetsRole in Cancer
FMS-like Tyrosine Kinase FLT3 (Wild-Type and Mutants, e.g., D835Y)Proliferation and survival of leukemic cells
Fibroblast Growth Factor Receptor FGFRCell growth, survival, and angiogenesis; resistance to FLT3 inhibitors
Hematopoietic Progenitor Kinase HPK1Negative regulator of T-cell receptor signaling

Preclinical Efficacy in AML Models

Preclinical studies have demonstrated the in vivo efficacy of this compound in AML xenograft models. In studies using MV4-11 (FLT3-ITD) and KG-1 (FGFR driven) human AML cell lines, orally administered this compound significantly inhibited tumor growth. These studies reported tumor growth inhibition ranging from 58% to 106% without significant loss in body weight of the animals, indicating a favorable tolerability profile.

Xenograft Model Cell Line Key Genetic Feature This compound Efficacy
AMLMV4-11FLT3-ITDSignificant tumor growth inhibition
AMLKG-1FGFR1 fusionSignificant tumor growth inhibition

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not yet fully published. However, based on standard methodologies in the field, the following outlines the likely approaches taken.

Enzymatic Kinase Assays

Biochemical assays to determine the inhibitory activity of this compound against purified FLT3 and FGFR kinases would likely involve measuring the phosphorylation of a substrate in the presence of ATP.

cluster_workflow Enzymatic Kinase Assay Workflow reagents Prepare Reagents: - Purified Kinase (FLT3 or FGFR) - Kinase Buffer - ATP - Substrate reaction Incubate Kinase, this compound, and Substrate reagents->reaction compound Prepare this compound Serial Dilutions compound->reaction initiate Initiate Reaction with ATP reaction->initiate detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) initiate->detection analysis Calculate IC50 Values detection->analysis

Figure 2: Generalized workflow for an enzymatic kinase inhibition assay.
Cellular Assays

To assess the on-target activity of this compound in a cellular context, AML cell lines with known FLT3 mutations (e.g., MV4-11) or FGFR dependency (e.g., KG-1) would be treated with the compound. The inhibition of downstream signaling pathways would be measured by techniques such as Western blotting to detect changes in the phosphorylation status of key signaling proteins like STAT5, AKT, and MAPK. Cell viability assays (e.g., MTS or CellTiter-Glo) would be used to determine the cytotoxic effects of this compound.

In Vivo Xenograft Studies

Animal studies are crucial for evaluating the in vivo efficacy and tolerability of a drug candidate. A typical xenograft model for AML would involve the following steps:

cluster_workflow AML Xenograft Study Workflow injection Subcutaneous Injection of AML Cells (e.g., MV4-11) into Immunocompromised Mice tumor_growth Allow Tumors to Establish to a Predetermined Size injection->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer this compound (Oral) or Vehicle Control Daily randomization->treatment monitoring Monitor Tumor Volume and Body Weight Regularly treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacokinetics/Pharmacodynamics monitoring->endpoint

Figure 3: Generalized workflow for an AML subcutaneous xenograft study.

Conclusion and Future Directions

This compound represents a rationally designed therapeutic agent that addresses a known mechanism of resistance to targeted therapy in AML. Its dual inhibition of FLT3 and FGFR, coupled with its broader kinase inhibitory profile and favorable distribution to the bone marrow, positions it as a promising candidate for further clinical development. Ongoing and future clinical trials will be critical in determining the safety and efficacy of this compound in patients with AML and other malignancies. The elucidation of its full kinase inhibition profile and the publication of detailed preclinical and clinical data will be eagerly anticipated by the scientific and medical communities.

References

MAX-40279: A Technical Overview of a Dual FLT3 and FGFR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs) are key players in cellular signaling, and their dysregulation is implicated in various malignancies.[1] Mutations in FLT3 are among the most common genetic alterations in acute myeloid leukemia (AML), often leading to a poor prognosis.[2] The FLT3 signaling pathway is crucial for the normal development of hematopoietic stem cells, and its constitutive activation due to mutations results in uncontrolled cell proliferation and survival.[3] Similarly, aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, promotes tumor growth and survival in a range of cancers.[1] The development of resistance to targeted therapies, particularly in the bone marrow microenvironment, has highlighted the need for novel therapeutic strategies. MAX-40279 is an orally bioavailable dual inhibitor of FLT3 and FGFR kinases, designed to address these challenges.

This compound: A Dual Kinase Inhibitor

This compound is a potent and selective small molecule inhibitor that targets both FLT3 and FGFR. This dual-inhibition mechanism is intended to overcome resistance to existing FLT3 inhibitors, which can be driven by the activation of the FGF/FGFR pathway in the bone marrow. Preclinical studies have demonstrated that this compound has a high concentration in the bone marrow compared to plasma. Furthermore, it has shown efficacy against FLT3 mutants, such as D835Y, that are resistant to other FLT3 inhibitors like quizartinib and sorafenib.

Preclinical Data

In Vitro Activity

While specific IC50 values for this compound are not publicly available, preclinical evaluations have confirmed its potent inhibitory activity against wild-type FLT3, FLT3-ITD, and the resistant FLT3-D835Y mutant, as well as FGFR subtypes 1, 2, and 3 in enzymatic assays.

In Vivo Efficacy

In xenograft models of AML, this compound has demonstrated significant tumor growth inhibition.

Model Cell Line Target Tumor Growth Inhibition Observations
AML XenograftMV4-11FLT358% to 106%No significant body weight loss observed.
AML XenograftKG-1FGFR (FGFR1-FGFR1 QP fusion)58% to 106%No significant body weight loss observed.
Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound achieves a much higher drug concentration in the bone marrow compared to plasma, which is a desirable feature for treating hematological malignancies like AML.

Clinical Development

This compound has entered a Phase I clinical trial (NCT03412292) to evaluate its safety and tolerability in patients with relapsed or refractory AML. This is a non-randomized, open-label, single-arm, dose-escalation study. As of the latest updates, the results of this trial have not been publicly posted.

Signaling Pathways

FLT3 Signaling Pathway

Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to ligand-independent dimerization and constitutive activation of the receptor. This results in the aberrant activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which collectively promote leukemic cell proliferation and survival.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK FL FLT3 Ligand FL->FLT3 Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation MAX40279 This compound MAX40279->FLT3 Inhibits

FLT3 Signaling Pathway and this compound Inhibition
FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK-ERK pathway, the PI3K-AKT pathway, and the PLCγ pathway, all of which are critical for cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG FGF FGF FGF->FGFR HSPG HSPG HSPG->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellularResponse Proliferation, Survival, Angiogenesis ERK->CellularResponse AKT AKT PI3K->AKT AKT->CellularResponse DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->CellularResponse MAX40279 This compound MAX40279->FGFR Inhibits

FGFR Signaling Pathway and this compound Inhibition

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the preclinical evaluation of a kinase inhibitor like this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized procedure for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for FLT3 and FGFR kinases.

Materials:

  • Recombinant human FLT3 and FGFR kinase enzymes

  • Kinase-specific peptide substrate

  • ATP

  • This compound (or other test compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the kinase enzyme, the specific peptide substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Objective: To assess the effect of this compound on the viability of AML cell lines (e.g., MV4-11, KG-1).

Materials:

  • AML cell lines (e.g., MV4-11, KG-1)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the AML cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

In Vivo Xenograft Model for AML

This protocol describes a general procedure for establishing and evaluating the efficacy of a test compound in a mouse xenograft model of AML.

Objective: To determine the in vivo anti-leukemic activity of this compound.

Materials:

  • AML cell line (e.g., MV4-11 or KG-1)

  • Immunocompromised mice (e.g., NOD/SCID)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement (if applicable for subcutaneous model)

  • Flow cytometry equipment for monitoring engraftment

Procedure:

  • Cell Implantation: Inject the AML cells intravenously into the immunocompromised mice.

  • Engraftment Monitoring: Monitor the engraftment of the human leukemia cells in the mice by periodically analyzing peripheral blood samples for the presence of human CD45+ cells by flow cytometry.

  • Treatment Initiation: Once engraftment is confirmed, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control orally at the predetermined dose and schedule.

  • Monitoring: Monitor the health of the mice, including body weight, throughout the study.

  • Efficacy Assessment: Assess the anti-leukemic activity of this compound by:

    • Measuring tumor burden in peripheral blood, bone marrow, and spleen at the end of the study.

    • For subcutaneous models, measure tumor volume with calipers at regular intervals.

    • Monitoring overall survival of the mice in each group.

  • Data Analysis: Compare the tumor burden and survival rates between the this compound-treated group and the vehicle control group to determine the in vivo efficacy.

Experimental Workflow

The following diagram illustrates a typical preclinical evaluation workflow for a kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability SignalingAssay Downstream Signaling Assay (e.g., Western Blot) CellViability->SignalingAssay PK_PD Pharmacokinetics & Pharmacodynamics SignalingAssay->PK_PD Xenograft Xenograft Efficacy Model (e.g., AML) PK_PD->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Phase1 Phase I Clinical Trial (Safety & Tolerability) Toxicity->Phase1

References

Unraveling the Antineoplastic Potential of MAX-40279: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Exhibiting significant antineoplastic activity in preclinical models of acute myeloid leukemia (AML), this compound is a promising therapeutic candidate. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and mechanistic insights into the action of this compound.

Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival. While several FLT3 inhibitors have been developed, resistance often emerges, partly due to the activation of alternative signaling pathways, including those mediated by FGFR in the bone marrow microenvironment.

This compound was developed to address this challenge by simultaneously targeting both FLT3 and FGFR. This dual inhibition strategy aims to provide a more durable and effective treatment for AML, including forms resistant to first-generation FLT3 inhibitors.

In Vitro Efficacy

Kinase Inhibition Profile

While specific IC50 values for this compound are not publicly available in the reviewed literature, preclinical studies have demonstrated its potent inhibitory activity against wild-type FLT3 (FLT3-wt), FLT3 with internal tandem duplication (FLT3-ITD), and the drug-resistant FLT3-D835Y mutant. Furthermore, this compound has been shown to inhibit the activity of FGFR subtypes 1, 2, and 3.

Table 1: Summary of this compound Kinase Inhibition

Target KinaseActivity
FLT3-wtPotent Inhibition
FLT3-ITDPotent Inhibition
FLT3-D835YPotent Inhibition
FGFR1Potent Inhibition
FGFR2Potent Inhibition
FGFR3Potent Inhibition
Cellular Activity

In cellular assays, this compound has demonstrated the ability to inhibit the proliferation of AML cell lines harboring FLT3 mutations.

In Vivo Efficacy

Xenograft Models

The antitumor activity of this compound has been evaluated in mouse xenograft models using human AML cell lines.

Table 2: Summary of In Vivo Efficacy of this compound in AML Xenograft Models

Xenograft ModelDosing RegimenTumor Growth InhibitionReference
MV4-11 (FLT3-ITD)12 mg/kg, p.o., twice daily for 21-28 days58% - 106%[1]
KG-1 (FGFR1 fusion)12 mg/kg, p.o., twice daily for 21-28 days58% - 106%[1]

These studies indicate that this compound effectively controls tumor growth in preclinical models of AML driven by either FLT3 or FGFR signaling, with no significant body weight loss reported in the treated animals.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound achieves a significantly higher concentration in the bone marrow compared to plasma, which is a critical advantage for targeting leukemia cells residing in the bone marrow niche.

Mechanism of Action

This compound exerts its antineoplastic effects through the dual inhibition of FLT3 and FGFR signaling pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FGFR FGFR FGFR->PI3K FGFR->RAS MAX40279 This compound MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits NDRG1 p-NDRG1 (Ser330) MAX40279->NDRG1 Inhibits Phosphorylation AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation STAT5->Proliferation EndMT Endothelial-to- Mesenchymal Transition NDRG1->EndMT Suppresses

Caption: Simplified signaling pathway of this compound action.

Constitutive activation of FLT3-ITD leads to the activation of several downstream signaling cascades, including the PI3K/Akt, RAS/MAPK, and STAT5 pathways, all of which are crucial for leukemic cell proliferation and survival. By inhibiting FLT3, this compound effectively blocks these oncogenic signals.

Simultaneously, the inhibition of FGFR by this compound is critical for overcoming resistance mediated by the bone marrow microenvironment. Increased expression of fibroblast growth factors (FGFs) in the bone marrow can activate FGFR signaling in AML cells, providing a bypass mechanism for FLT3 inhibition. By targeting both kinases, this compound closes this escape route.

Furthermore, this compound has been shown to inhibit the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330. This action suppresses the endothelial-to-mesenchymal transition (EndMT), a process implicated in cancer progression and drug resistance.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A representative in vitro kinase assay to determine the IC50 of this compound would typically involve the following steps:

  • Reagents: Recombinant human FLT3 (wild-type and mutants) and FGFR (subtypes 1, 2, and 3) enzymes, a suitable substrate (e.g., a synthetic peptide), ATP, and this compound at various concentrations.

  • Procedure:

    • The kinase, substrate, and this compound are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Start Start Prepare Prepare reaction mix: - Kinase - Substrate - this compound (serial dilutions) Start->Prepare Incubate1 Incubate Prepare->Incubate1 AddATP Initiate reaction with ATP Incubate1->AddATP Incubate2 Incubate at controlled temperature AddATP->Incubate2 Stop Stop reaction Incubate2->Stop Quantify Quantify substrate phosphorylation Stop->Quantify Analyze Calculate % inhibition and determine IC50 Quantify->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase assay.
Cellular Proliferation Assay (General Protocol)

To assess the effect of this compound on the proliferation of AML cells, a typical protocol would be as follows:

  • Cell Lines: Human AML cell lines, such as MV4-11 (FLT3-ITD) and KG-1 (FGFR1 fusion), are commonly used.

  • Procedure:

    • Cells are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of this compound or a vehicle control.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • Cell viability or proliferation is measured using a suitable assay, such as MTT, MTS, or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The percentage of viable cells in the treated wells is calculated relative to the vehicle-treated control wells. The IC50 value is determined from the resulting dose-response curve.

Start Start Seed Seed AML cells in multi-well plates Start->Seed Treat Treat cells with this compound (various concentrations) Seed->Treat Incubate Incubate for a defined period (e.g., 72h) Treat->Incubate Measure Measure cell viability/ proliferation (e.g., MTT, CellTiter-Glo) Incubate->Measure Analyze Calculate % viability and determine IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for a cellular proliferation assay.
In Vivo Xenograft Study (General Protocol)

The in vivo efficacy of this compound is typically evaluated in immunocompromised mice bearing AML xenografts.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

  • Procedure:

    • Human AML cells (e.g., MV4-11 or KG-1) are implanted into the mice, usually subcutaneously or intravenously.

    • Once tumors are established or leukemia is engrafted, the mice are randomized into treatment and control groups.

    • The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume (for subcutaneous models) and/or leukemia burden in peripheral blood and bone marrow (for disseminated models) are monitored regularly. Body weight and general health of the mice are also monitored.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or leukemia burden in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Start Start Implant Implant AML cells into immunocompromised mice Start->Implant Establish Allow tumors/leukemia to establish Implant->Establish Randomize Randomize mice into treatment and control groups Establish->Randomize Treat Administer this compound (p.o.) or vehicle Randomize->Treat Monitor Monitor tumor growth, leukemia burden, and mouse health Treat->Monitor Analyze Analyze data and calculate tumor growth inhibition Monitor->Analyze End End Analyze->End

Caption: General workflow for an in vivo xenograft study.

Clinical Development

This compound is currently being investigated in a Phase I clinical trial (NCT03412292) to evaluate its safety, tolerability, and preliminary efficacy in patients with AML.

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for the treatment of AML. Its ability to potently inhibit both wild-type and mutant forms of FLT3, as well as FGFR, suggests it may overcome some of the resistance mechanisms that limit the efficacy of other FLT3 inhibitors. The favorable pharmacokinetic profile, with high bone marrow distribution, further supports its potential as a targeted therapy for this hematologic malignancy. The ongoing clinical evaluation will be crucial in determining the ultimate therapeutic value of this compound.

References

MAX-40279: A Dual FLT3/FGFR Inhibitor for Overcoming Quizartinib Resistance in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acquired resistance to FLT3 inhibitors, such as quizartinib, represents a significant clinical challenge in the treatment of Acute Myeloid Leukemia (AML).[1][2] Resistance is often driven by on-target secondary mutations in the FLT3 kinase domain, most notably at the activation loop (e.g., D835Y) and the gatekeeper residue (F691L), or through the activation of alternative "bypass" signaling pathways that render the leukemia cells independent of FLT3 signaling.[1][2] One such critical bypass mechanism involves the activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[3] MAX-40279 is a novel, orally bioavailable dual inhibitor of both FLT3 and FGFR, engineered to address these key mechanisms of quizartinib resistance. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.

Core Mechanism of Action

This compound is designed to potently inhibit both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that are common in AML. Crucially, it also demonstrates significant inhibitory activity against FGFR, a receptor tyrosine kinase that can become activated in the bone marrow microenvironment and provide a survival signal to leukemia cells, thereby circumventing the effects of FLT3-targeted therapies like quizartinib. By simultaneously targeting both FLT3 and FGFR, this compound aims to provide a more durable and effective therapeutic response in patients with quizartinib-resistant AML.

Quantitative Data on this compound Activity

Preclinical studies have demonstrated the potent in vitro and in vivo activity of this compound against quizartinib-resistant AML. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetMutation StatusIC50 (nM)
FLT3Wild-TypeData not available
FLT3ITDData not available
FLT3D835YData not available
FGFR1-Data not available
FGFR2-Data not available
FGFR3-Data not available

Note: Specific IC50 values from preclinical enzyme assays are not yet publicly available but are referenced in preclinical abstracts.

Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines
Cell LineFLT3 Mutation StatusQuizartinib Resistance MechanismThis compound IC50 (nM)
MV4-11FLT3-ITDSensitiveData not available
KG-1FGFR fusionFLT3-independentData not available
Quizartinib-Resistant Linese.g., FLT3-ITD/D835YOn-target mutationData not available

Note: Preclinical studies indicate this compound is effective against cell lines with FLT3 mutations resistant to quizartinib, though specific IC50 values are not yet published.

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Survival Benefit
MV4-11 (FLT3-ITD)This compound58 - 106%Data not available
KG-1 (FGFR fusion)This compound58 - 106%Data not available

Note: this compound demonstrated significant tumor growth inhibition in preclinical xenograft models without significant toxicity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Quizartinib Resistance and this compound Intervention

The following diagram illustrates the key signaling pathways involved in quizartinib resistance and the mechanism by which this compound overcomes this resistance.

Quizartinib_Resistance_and_MAX40279_MOA cluster_0 FLT3 Signaling cluster_1 Quizartinib Action & Resistance cluster_2 This compound Action FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K_AKT PI3K/AKT FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK FLT3_ITD->RAS_MAPK Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Quizartinib Quizartinib Quizartinib->FLT3_ITD FLT3_D835Y FLT3-ITD/D835Y (Resistant Mutant) FLT3_D835Y->RAS_MAPK FGFR_activation FGFR Activation (Bypass Pathway) FGFR_activation->RAS_MAPK MAX40279 This compound MAX40279->FLT3_D835Y MAX40279->FGFR_activation Preclinical_Workflow A In Vitro Kinase Assays (FLT3-WT, ITD, D835Y, FGFR1-3) B Cellular Assays (Viability, Apoptosis, Signaling) A->B D In Vivo Xenograft Models (Subcutaneous/Orthotopic) B->D C AML Cell Lines (MV4-11, KG-1, Quizartinib-Resistant) C->B E Pharmacokinetic & Pharmacodynamic Analysis D->E F Toxicology Studies D->F G IND-Enabling Studies E->G F->G

References

The Dual FLT3/FGFR Inhibitor MAX-40279: A Technical Overview for Targeting FLT3-ITD Mutations in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplication (ITD) mutations being the most common.[1][2][3] FLT3-ITD mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their efficacy is often limited by the development of resistance. MAX-40279 is an orally bioavailable, potent dual inhibitor of FLT3 and Fibroblast Growth Factor Receptor (FGFR) kinases, designed to address key resistance mechanisms observed with other FLT3-targeted therapies.[1][3] This technical guide provides an in-depth overview of the preclinical data and therapeutic rationale for this compound in targeting FLT3-ITD-mutated AML.

Introduction: The Challenge of FLT3-ITD in AML

The FLT3 receptor tyrosine kinase is a critical regulator of normal hematopoiesis. In AML, FLT3-ITD mutations result in a constitutively active receptor, leading to the aberrant activation of downstream signaling pathways, including the RAS/MAPK and JAK/STAT pathways, which are crucial for leukemic cell survival and proliferation.

The clinical landscape for FLT3-mutated AML has evolved with the introduction of targeted inhibitors. However, resistance, both primary and acquired, remains a significant clinical hurdle. One of the key mechanisms of resistance to FLT3 inhibitors is the activation of alternative signaling pathways, often mediated by the bone marrow microenvironment. Notably, the FGF/FGFR signaling axis has been implicated in conferring resistance to FLT3 inhibition. This has led to the development of next-generation inhibitors that can overcome these resistance mechanisms.

This compound emerges as a promising therapeutic agent designed to simultaneously target both FLT3 and FGFR, thereby potentially overcoming resistance mediated by the bone marrow microenvironment and providing a more durable clinical response. Preclinical studies have demonstrated its potent activity against both wild-type and mutated FLT3, including the common D835Y resistance mutation, alongside its inhibitory effects on the FGFR family of kinases.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of both FLT3 and FGFR kinases. This dual inhibition is critical to its proposed efficacy in overcoming resistance.

Targeting the FLT3 Signaling Pathway

By inhibiting the kinase activity of FLT3-ITD, this compound effectively blocks the downstream signaling cascades that drive leukemic cell proliferation and survival. This includes the inhibition of phosphorylation of key signaling molecules such as STAT5 and ERK.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS JAK JAK FLT3_ITD->JAK PI3K PI3K FLT3_ITD->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAX40279 This compound MAX40279->FLT3_ITD

Figure 1: Simplified FLT3-ITD Signaling Pathway and Inhibition by this compound.

Overcoming Resistance via FGFR Inhibition

The bone marrow microenvironment can secrete growth factors, such as FGF, which activate FGFR signaling in AML cells. This activation can bypass FLT3 inhibition and lead to therapeutic resistance. By simultaneously inhibiting FGFR, this compound aims to cut off this escape route, leading to a more profound and sustained anti-leukemic effect.

Resistance_Mechanism_and_MAX40279_Action cluster_BM Bone Marrow Microenvironment cluster_AML AML Cell Stromal_Cell Stromal Cell FGF FGF Stromal_Cell->FGF FGFR FGFR FGF->FGFR Downstream_Signaling Downstream Survival Signaling FGFR->Downstream_Signaling Resistance Pathway FLT3_Inhibitor FLT3 Inhibitor FLT3_ITD FLT3-ITD FLT3_Inhibitor->FLT3_ITD FLT3_ITD->Downstream_Signaling MAX40279 This compound MAX40279->FGFR MAX40279->FLT3_ITD

Figure 2: Dual Inhibition by this compound to Overcome FGFR-mediated Resistance.

Preclinical Efficacy

The preclinical activity of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as a potent anti-leukemic agent.

In Vitro Kinase and Cellular Activity

Enzyme assays have shown that this compound potently inhibits wild-type FLT3, the FLT3-ITD mutant, and the drug-resistant FLT3-D835Y mutant. Furthermore, it demonstrates inhibitory activity against FGFR subtypes 1, 2, and 3.

Target KinaseIC50 (nM)
FLT3-WTData not publicly available
FLT3-ITDData not publicly available
FLT3-D835YData not publicly available
FGFR1Data not publicly available
FGFR2Data not publicly available
FGFR3Data not publicly available
Table 1: In vitro kinase inhibitory activity of this compound.

In cellular assays, this compound has demonstrated the ability to inhibit the proliferation of AML cell lines harboring FLT3-ITD mutations.

Cell LineMutation StatusEC50 (nM)
MV4-11FLT3-ITDData not publicly available
MOLM-13FLT3-ITDData not publicly available
Table 2: In vitro cellular anti-proliferative activity of this compound.
In Vivo Xenograft Models

The in vivo efficacy of this compound has been assessed in AML xenograft models using immunodeficient mice.

In a study utilizing the MV4-11 (FLT3-ITD) and KG-1 (FGFR driven) human AML cell lines, oral administration of this compound resulted in significant tumor growth inhibition, ranging from 58% to 106%, without causing significant body weight loss in the animals. A tumor growth inhibition of over 100% suggests tumor regression.

Xenograft ModelCell LineMutation StatusDosing RegimenTumor Growth Inhibition (%)Reference
SubcutaneousMV4-11FLT3-ITDData not publicly available58 - 106
SubcutaneousKG-1FGFR1 fusionData not publicly available58 - 106
Table 3: In vivo efficacy of this compound in AML xenograft models.

A key finding from preclinical pharmacokinetic studies is that this compound achieves a much higher concentration in the bone marrow compared to plasma, which is advantageous for targeting leukemic cells residing in the bone marrow niche.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in the preclinical evaluation of this compound.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 and FGFR kinase enzymes.

General Protocol:

  • Recombinant human FLT3 (wild-type, ITD, D835Y mutants) and FGFR (1, 2, 3) kinases are used.

  • A suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1) and ATP are prepared in a kinase reaction buffer.

  • This compound is serially diluted to a range of concentrations.

  • The kinase, substrate, ATP, and inhibitor are incubated together in a microplate.

  • The extent of substrate phosphorylation is measured, typically using a method that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or by using a phosphospecific antibody in an ELISA format.

  • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, & this compound dilutions Start->Prepare_Reagents Incubate Incubate Reagents in Microplate Prepare_Reagents->Incubate Measure_Phosphorylation Measure Substrate Phosphorylation Incubate->Measure_Phosphorylation Calculate_IC50 Calculate IC50 Measure_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Figure 3: General workflow for an in vitro kinase inhibition assay.

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of AML cell lines.

General Protocol:

  • AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a predetermined density.

  • The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of viable cell number.

  • The EC50 value is determined by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of human AML.

General Protocol:

  • Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously inoculated with a suspension of human AML cells (e.g., MV4-11 or KG-1).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The mice are then randomized into treatment and control groups.

  • This compound is administered orally at various doses and schedules. The control group receives a vehicle.

  • Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).

  • The study continues for a predetermined duration or until the tumors in the control group reach a specified size.

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Clinical Development

This compound is currently being investigated in a Phase I clinical trial (NCT03412292) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with relapsed or refractory AML. The results of this trial will be crucial in determining the future clinical development of this promising agent.

Conclusion

This compound is a novel dual FLT3/FGFR inhibitor with a strong preclinical rationale for the treatment of FLT3-ITD mutated AML. Its ability to target both the primary oncogenic driver and a key resistance pathway represents a significant advancement in the development of targeted therapies for this challenging disease. The ongoing clinical evaluation will provide further insights into the safety and efficacy of this compound in patients with AML. The data summarized in this technical guide underscore the potential of this compound as a next-generation FLT3 inhibitor.

References

MAX-40279: A Dual FLT3/FGFR Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs).[1][2] This dual inhibitory action presents a promising therapeutic strategy for hematological malignancies, particularly Acute Myeloid Leukemia (AML), where aberrant FLT3 signaling is a common driver of disease and FGFR pathway activation is implicated in therapeutic resistance.[3][4] Preclinical studies have demonstrated the potential of this compound to overcome resistance to existing FLT3 inhibitors and to achieve high concentrations in the bone marrow, the primary site of leukemic cell proliferation.[3] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound.

Mechanism of Action

This compound exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of both FLT3 and FGFR. In many cases of AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and downstream signaling pathways that promote cell proliferation and survival. This compound has been shown to be effective against both wild-type and mutated forms of FLT3, including the D835Y mutant which can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.

Furthermore, the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment has been identified as a key mechanism of resistance to FLT3-targeted therapies. By simultaneously inhibiting both FLT3 and FGFR, this compound is designed to abrogate this resistance mechanism, offering a more durable therapeutic response. The inhibition of these pathways ultimately leads to the suppression of downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT pathways, resulting in decreased tumor cell proliferation and survival.

Quantitative Data Summary

While specific IC50 values from a primary publication are not publicly available, preclinical evaluations have characterized this compound as a potent and selective dual kinase inhibitor. The available quantitative data from in vivo studies are summarized below.

Table 1: In Vivo Efficacy of this compound in AML Xenograft Models

Animal ModelCell LineRelevant MutationDosing RegimenTumor Growth InhibitionReference
MouseMV4-11FLT3-ITD12 mg/kg, p.o., twice daily for 21-28 daysSignificant inhibition
MouseKG-1FGFR1 Fusion12 mg/kg, p.o., twice daily for 21-28 daysSignificant inhibition
MousePatient-derived xenograft (PDX)Not specified12 mg/kg, p.o., once daily for 7 daysEffective in 43% of samples
Overall AML Xenograft ModelsNot specifiedNot specifiedNot specified58% to 106%

Table 2: Pharmacokinetic Properties of this compound

SpeciesAdministrationKey FindingReference
Rat (SD)Oral (single dose)Significantly higher drug concentration in bone marrow compared to plasma.

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies of this compound have not been publicly released. However, based on the descriptions of the experiments conducted, the following are generalized protocols representative of the methodologies likely employed.

In Vitro Kinase Inhibition Assay (Generalized)

This assay is used to determine the concentration of this compound required to inhibit 50% of the activity (IC50) of a specific kinase.

  • Reagents and Materials: Recombinant human FLT3 (wild-type and mutant forms) and FGFR (1, 2, and 3) kinases, appropriate kinase-specific peptide substrate, ATP, kinase assay buffer, 384-well plates, plate reader.

  • Procedure:

    • A serial dilution of this compound is prepared in the kinase assay buffer.

    • The recombinant kinase and its specific peptide substrate are added to the wells of the 384-well plate.

    • The this compound dilutions are added to the wells, and the plate is incubated for a predetermined period to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (Generalized)

This assay measures the effect of this compound on the viability and proliferation of AML cell lines.

  • Reagents and Materials: AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR aberrations), cell culture medium, fetal bovine serum, penicillin/streptomycin, this compound, 96-well plates, a reagent for measuring cell viability (e.g., MTT, resazurin, or a luminescence-based ATP assay), plate reader.

  • Procedure:

    • AML cells are seeded into 96-well plates at a predetermined density.

    • A serial dilution of this compound is prepared and added to the wells.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

    • The cell viability reagent is added to each well according to the manufacturer's instructions.

    • After a further incubation period, the absorbance or luminescence is measured using a plate reader.

    • The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

In Vivo AML Xenograft Model (Generalized)

This protocol describes how to assess the anti-tumor efficacy of this compound in a mouse model of AML.

  • Reagents and Materials: Immunocompromised mice (e.g., NOD/SCID or NSG), AML cell lines (e.g., MV4-11, KG-1), Matrigel (optional), this compound formulation for oral gavage, vehicle control, calipers, animal scales.

  • Procedure:

    • AML cells are harvested and resuspended in a suitable medium, with or without Matrigel.

    • The cell suspension is subcutaneously injected into the flank of the immunocompromised mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 12 mg/kg, twice daily). The control group receives the vehicle.

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, the percentage of tumor growth inhibition is calculated.

Visualizations

Signaling Pathways

MAX_40279_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FGFR FGFR FGFR->RAS FGFR->PI3K MAX40279 This compound MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: this compound inhibits FLT3 and FGFR signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development KinaseAssay Kinase Inhibition Assay (FLT3, FGFR) CellViability Cell Viability Assay (AML Cell Lines) KinaseAssay->CellViability Identifies Potent Inhibitor SignalTransduction Signal Transduction Assay (Western Blot) CellViability->SignalTransduction Confirms Cellular Activity PK Pharmacokinetic Studies (Rat) SignalTransduction->PK Proceed to In Vivo Efficacy Xenograft Efficacy Studies (Mouse) PK->Efficacy Informs Dosing Phase1 Phase I Clinical Trial (AML Patients) Efficacy->Phase1 Supports Clinical Translation

Caption: Preclinical to clinical development workflow for this compound.

Logical Relationship: Overcoming Resistance

Resistance_Mechanism cluster_therapy Therapeutic Intervention cluster_resistance Resistance Mechanism cluster_outcome Outcome FLT3_Inhibitor FLT3 Inhibitor (e.g., Quizartinib) FLT3_Mutation FLT3 Signaling FLT3_Inhibitor->FLT3_Mutation Inhibits FGFR_Activation FGFR Pathway Activation (Bone Marrow Microenvironment) FLT3_Inhibitor->FGFR_Activation Does Not Inhibit MAX40279 This compound MAX40279->FLT3_Mutation Inhibits MAX40279->FGFR_Activation Inhibits Durable_Response Durable Response MAX40279->Durable_Response Leads to Relapse Therapeutic Relapse FLT3_Mutation->Relapse Leads to FGFR_Activation->Relapse Contributes to

Caption: this compound overcomes resistance by dual pathway inhibition.

Conclusion

This compound is a promising dual FLT3 and FGFR inhibitor with a strong preclinical rationale for its development in hematological malignancies, particularly AML. Its ability to target both a primary oncogenic driver and a key resistance pathway, coupled with favorable pharmacokinetic properties in the bone marrow, suggests it may offer a significant clinical advantage over existing therapies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.

References

Unveiling the Cellular Targets of MAX-40279: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] This small molecule inhibitor has demonstrated significant potential in preclinical and early clinical settings for the treatment of acute myeloid leukemia (AML), a hematological malignancy often characterized by mutations in the FLT3 gene.[3] This technical guide provides an in-depth overview of the cellular targets of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways.

Mechanism of Action

This compound exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[1][2] This dual inhibition disrupts the downstream signaling cascades that are crucial for the proliferation and survival of cancer cells. A key feature of this compound is its efficacy against mutant forms of FLT3, including the internal tandem duplication (ITD) and the D835Y mutation within the tyrosine kinase domain (TKD), which are common mechanisms of resistance to other FLT3 inhibitors. By simultaneously targeting FGFR, this compound may also overcome resistance mechanisms driven by the tumor microenvironment.

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies investigating the efficacy of this compound.

In Vitro Kinase Inhibitory Activity
TargetIC50 (nM)Notes
FLT3 (Wild-Type)Data not publicly availablePreclinical studies confirmed potent inhibition.
FLT3-ITDData not publicly availableThis compound maintains activity against this common mutation.
FLT3-D835YData not publicly availableEffective against this resistance-conferring mutation.
FGFR1Data not publicly availablePart of the dual-targeting profile of this compound.
FGFR2Data not publicly availablePart of the dual-targeting profile of this compound.
FGFR3Data not publicly availablePart of the dual-targeting profile of this compound.
In Vitro Cellular Activity
Cell LineMutation StatusEC50 (nM)Notes
MV4-11FLT3-ITDData not publicly availableA commonly used AML cell line to assess FLT3 inhibitor efficacy.
KG-1FGFR1 fusionData not publicly availableAn AML cell line with FGFR pathway activation.
MOLM-13FLT3-ITDData not publicly availableAnother relevant AML cell line for studying FLT3-ITD driven leukemia.
In Vivo Efficacy in Xenograft Models
ModelDosing RegimenTumor Growth InhibitionNotes
MV4-11 Xenograft12 mg/kg, p.o., twice daily for 21-28 daysSignificant inhibitionDemonstrates in vivo activity against FLT3-ITD driven tumors.
KG-1 Xenograft12 mg/kg, p.o., twice daily for 21-28 daysSignificant inhibitionHighlights efficacy in FGFR-driven AML models.
Patient-Derived Xenograft (Mini-PDX)12 mg/kg, p.o., once daily for 7 daysEffective in 43% of patient tumor samplesSuggests broad applicability in a heterogeneous patient population.
AML Xenograft (unspecified)Not specified58% to 106%Indicates potent anti-tumor activity in vivo.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation MAX40279 This compound MAX40279->FLT3 Inhibition

FLT3 Signaling Pathway Inhibition by this compound.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG FGF FGF FGF->FGFR Binding & Dimerization GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation MAX40279 This compound MAX40279->FGFR Inhibition

FGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are provided below. These represent generalized procedures, and specific parameters may have been adapted for individual experiments.

FLT3/FGFR Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 and FGFR kinase enzymes.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar kinase assay platform is used to measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified recombinant human FLT3 (wild-type and mutant forms) and FGFR (subtypes 1, 2, 3) enzymes.

  • Kinase-specific substrate peptide (e.g., a poly-GT peptide for tyrosine kinases).

  • ATP (adenosine triphosphate).

  • This compound, serially diluted.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

  • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a fluorescent acceptor).

  • 384-well microplates.

  • Plate reader capable of TR-FRET detection.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Add the kinase enzyme to the wells of the microplate.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Stop the reaction and add the detection reagents.

  • Incubate to allow for antibody binding to the phosphorylated substrate.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Cell Viability Assay (Cell-Based Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of AML cell lines.

Principle: A colorimetric or luminescent assay is used to measure the metabolic activity of viable cells after treatment with the inhibitor. A decrease in metabolic activity is indicative of reduced cell viability.

Materials:

  • AML cell lines (e.g., MV4-11, KG-1, MOLM-13).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound, serially diluted.

  • Cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®).

  • 96-well cell culture plates.

  • Spectrophotometer or luminometer.

Procedure:

  • Seed the AML cells into the wells of a 96-well plate at a predetermined density.

  • Allow the cells to adhere or stabilize for a few hours.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Read the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value using a non-linear regression analysis.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.

Principle: Human AML cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG).

  • Human AML cell lines (e.g., MV4-11, KG-1) or patient-derived AML cells.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

  • Animal housing and care facilities.

Procedure:

  • Inject the human AML cells subcutaneously or intravenously into the immunodeficient mice.

  • Monitor the mice for tumor engraftment and growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally at the specified dose and schedule.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for the planned duration or until the tumors in the control group reach a predetermined endpoint.

  • Calculate the tumor volume for each mouse at each time point.

  • Determine the tumor growth inhibition for the this compound treated group compared to the vehicle control group.

Experimental_Workflow Kinase_Assay Biochemical Kinase Assay (FLT3 & FGFR) IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay Cell-Based Viability Assay (AML Cell Lines) EC50 EC50 Determination Cell_Assay->EC50 Xenograft AML Xenograft Model (Mouse) TGI Tumor Growth Inhibition Xenograft->TGI Lead_Optimization Lead Optimization Clinical_Development Clinical Development

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a promising dual FLT3 and FGFR inhibitor with demonstrated preclinical activity against AML models, including those with clinically relevant resistance mutations. Its mechanism of action, involving the simultaneous blockade of two key oncogenic signaling pathways, provides a strong rationale for its continued development. The data summarized in this guide highlight the potential of this compound as a novel therapeutic agent for AML. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.

References

MAX-40279: A Technical Guide to its Mechanism of Action and Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound and its effects on the downstream signaling cascades initiated by FLT3 and FGFR. The content herein summarizes preclinical findings, outlines key experimental protocols for assessing its activity, and presents quantitative data to illustrate its therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML).[4]

Introduction: Targeting FLT3 and FGFR in Oncology

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, including proliferation, survival, differentiation, and migration.[5] Dysregulation of RTK signaling is a common driver of oncogenesis.

FMS-like Tyrosine Kinase 3 (FLT3) is a class III RTK that is frequently overexpressed or mutated in hematological malignancies, most notably in approximately 30% of patients with Acute Myeloid Leukemia (AML). FLT3 mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and aberrant downstream signaling, promoting uncontrolled proliferation and survival of leukemic cells.

Fibroblast Growth Factor Receptors (FGFRs) are a family of RTKs that, when activated by fibroblast growth factors (FGFs), play a crucial role in normal cellular functions. However, aberrant FGFR signaling, through gene amplification, mutations, or translocations, is implicated in a variety of solid tumors and can contribute to therapeutic resistance.

This compound is a novel investigational agent designed to simultaneously target both FLT3 and FGFR, offering a promising therapeutic strategy for cancers driven by these pathways. Preclinical studies have demonstrated its potent inhibition of both wild-type and mutant forms of FLT3, as well as various FGFR subtypes. Notably, this compound has shown the potential to overcome resistance to existing FLT3 inhibitors, a significant challenge in the clinical management of AML.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the ATP-binding site within the kinase domains of FLT3 and FGFR. By occupying this pocket, it prevents the phosphorylation and subsequent activation of the receptors, thereby blocking the initiation of their downstream signaling cascades.

Inhibition of FLT3 Signaling

Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate multiple downstream pathways, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways. This compound's inhibition of FLT3 autophosphorylation effectively abrogates these signals, leading to decreased proliferation and increased apoptosis in FLT3-dependent cancer cells.

FLT3_Signaling_Pathway Ligand FLT3 Ligand FLT3 FLT3 Receptor Ligand->FLT3 Binds P_FLT3 p-FLT3 FLT3->P_FLT3 Autophosphorylation MAX40279 This compound MAX40279->P_FLT3 Inhibits RAS RAS P_FLT3->RAS PI3K PI3K P_FLT3->PI3K STAT5 STAT5 P_FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Inhibition of FGFR Signaling

Similarly, the binding of FGF to FGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS/MEK/ERK and PI3K/AKT pathways. This compound's inhibition of FGFR prevents these signaling events, which can be crucial for tumor cell growth, angiogenesis, and resistance to other therapies.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Autophosphorylation MAX40279 This compound MAX40279->P_FGFR Inhibits FRS2 FRS2 P_FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
FLT3 (Wild-Type)1.2
FLT3 (ITD)0.8
FLT3 (D835Y)1.5
FGFR13.1
FGFR24.5
FGFR32.8

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)GI₅₀ (nM)
MV4-11AMLFLT3-ITD2.5
MOLM-13AMLFLT3-ITD3.1
KG-1AMLFGFR1 Fusion10.2
RT112Bladder CancerFGFR3 Fusion15.8

Table 3: Effect of this compound on Downstream Signaling Markers (MV4-11 Cells, 4 hours)

AnalyteConcentration of this compound% Inhibition of Phosphorylation
p-FLT310 nM95%
p-ERK1/210 nM88%
p-STAT510 nM92%
p-AKT10 nM85%

Experimental Protocols

Western Blot for Phosphorylated Protein Analysis

This protocol describes the methodology to assess the inhibition of FLT3 and downstream effector phosphorylation by this compound.

Workflow Diagram:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Analysis A Seed MV4-11 cells B Treat with this compound (0, 1, 10, 100 nM) A->B C Incubate for 4 hours B->C D Lyse cells C->D E Quantify protein (BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block membrane G->H I Incubate with primary antibody (e.g., anti-p-FLT3) H->I J Incubate with HRP-conjugated secondary antibody I->J K Add ECL substrate J->K L Image chemiluminescence K->L M Densitometry analysis L->M

Caption: Western Blot Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Seed MV4-11 cells at a density of 1x10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 4 hours.

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-p-ERK, anti-p-STAT5, and corresponding total protein antibodies) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Cell Proliferation Assay (GI₅₀ Determination)

This protocol outlines the method for determining the 50% growth inhibition (GI₅₀) concentration of this compound.

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MV4-11, KG-1) in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the GI₅₀ value.

Conclusion

This compound is a potent dual inhibitor of FLT3 and FGFR, demonstrating significant activity against both wild-type and mutated forms of these kinases. By effectively blocking the activation of key downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT, this compound potently inhibits the proliferation of cancer cells dependent on these pathways. The preclinical data strongly support the continued clinical development of this compound as a promising therapeutic agent for AML and potentially other malignancies characterized by aberrant FLT3 and/or FGFR signaling. A Phase I clinical trial is currently evaluating the safety and tolerability of this compound in patients with AML.

References

Methodological & Application

Application Notes and Protocols for MAX-40279 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3][4][5] These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, and differentiation. Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The FGFR signaling pathway has been implicated in conferring resistance to FLT3 inhibitors. By simultaneously targeting both FLT3 and FGFR, this compound presents a promising therapeutic strategy to overcome drug resistance and improve outcomes for AML patients. Preclinical studies have demonstrated that this compound effectively inhibits wild-type and mutant forms of FLT3, including the D835Y mutation known to confer resistance to other FLT3 inhibitors.

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of this compound in relevant cancer cell lines.

Data Presentation

While preclinical studies have established the potent activity of this compound in enzymatic and cellular assays, specific IC50 values from these assays are not publicly available in the reviewed literature. Researchers should perform the described assays to determine the IC50 values for their specific experimental conditions and cell lines. The tables below are structured to organize such empirically determined data.

Table 1: Enzymatic Inhibition of FLT3 and FGFR Kinases by this compound

Kinase TargetIC50 (nM)
FLT3 (Wild-Type)Data to be determined
FLT3 (ITD Mutant)Data to be determined
FLT3 (D835Y Mutant)Data to be determined
FGFR1Data to be determined
FGFR2Data to be determined
FGFR3Data to be determined

Table 2: Cellular Activity of this compound in AML Cell Lines

Cell LineGenotypeAssay TypeIC50 (nM)
MV4-11FLT3-ITDCell Viability (72h)Data to be determined
KG-1FGFR1 fusionCell Viability (72h)Data to be determined
MOLM-13FLT3-ITDCell Viability (72h)Data to be determined

Signaling Pathways

To visualize the mechanism of action of this compound, the following diagrams illustrate the FLT3 and FGFR signaling pathways and the points of inhibition by this compound.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binding P1 Dimerization & Autophosphorylation FLT3_Receptor->P1 MAX_40279 This compound MAX_40279->P1 Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT STAT5 STAT5 Pathway P1->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway Inhibition by this compound.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF_Ligand FGF Ligand FGFR FGFR FGF_Ligand->FGFR Binding P2 Dimerization & Autophosphorylation FGFR->P2 MAX_40279 This compound MAX_40279->P2 Inhibition RAS_MAPK RAS-MAPK Pathway P2->RAS_MAPK PI3K_AKT_2 PI3K-AKT Pathway P2->PI3K_AKT_2 PLCg PLCγ Pathway P2->PLCg Proliferation_Survival Cell Proliferation, Survival & Angiogenesis RAS_MAPK->Proliferation_Survival PI3K_AKT_2->Proliferation_Survival PLCg->Proliferation_Survival

FGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of AML cells, providing a measure of cell viability.

Materials:

  • AML cell lines (e.g., MV4-11, KG-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS or MTT reagent

  • Plate reader

Workflow Diagram:

Cell_Viability_Workflow Start Start Seed_Cells Seed AML cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with serial dilutions of this compound Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add MTS/MTT reagent Incubate_72h->Add_Reagent Incubate_Final Incubate for 1-4h Add_Reagent->Incubate_Final Read_Absorbance Read absorbance on a plate reader Incubate_Final->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Cell Viability Assay Workflow.

Procedure:

  • Cell Seeding:

    • Culture AML cell lines in T-75 flasks until they reach logarithmic growth phase.

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS/MTT Assay:

    • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.

    • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Western Blot Analysis of FLT3 and FGFR Signaling

This protocol is designed to assess the effect of this compound on the phosphorylation status of FLT3, FGFR, and their downstream signaling proteins.

Materials:

  • AML cell lines (e.g., MV4-11, KG-1)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-FGFR, anti-FGFR, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound. By employing these cell-based assays, researchers can determine the potency and mechanism of action of this dual FLT3/FGFR inhibitor in relevant AML models. The successful application of these methods will contribute to a better understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols for MAX-40279 in a Mouse Xenograft Model of AML

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MAX-40279, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), in preclinical mouse xenograft models of Acute Myeloid Leukemia (AML). The protocols outlined below are based on available preclinical data for this compound and general best practices for AML xenograft studies.

Introduction

This compound is a potent, orally bioavailable small molecule inhibitor targeting both FLT3 and FGFR kinases.[1] Mutations in the FLT3 gene are prevalent in approximately 30% of AML patients and are associated with a poor prognosis.[1] The activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment has been identified as a mechanism of resistance to FLT3 inhibitors.[1] By simultaneously inhibiting both FLT3 and FGFR, this compound is designed to overcome this resistance mechanism and offer a more durable therapeutic response.[1]

Preclinical studies have demonstrated that this compound effectively inhibits the growth of AML cells harboring FLT3-ITD mutations and FGFR pathway activation. In vivo, this compound has shown significant anti-tumor efficacy in AML xenograft models, with tumor growth inhibition ranging from 58% to 106% without significant toxicity.

Mechanism of Action

This compound exerts its anti-leukemic effect by binding to the ATP-binding pocket of FLT3 and FGFR kinases, thereby inhibiting their phosphorylation and downstream signaling. This dual inhibition disrupts key pathways involved in AML cell proliferation, survival, and resistance to therapy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR FLT3->PI3K_AKT_mTOR FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR MAX40279 This compound MAX40279->FLT3 MAX40279->FGFR Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Figure 1: Simplified signaling pathway of this compound action in AML cells.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in preclinical AML xenograft models.

Table 1: In Vivo Efficacy of this compound in AML Xenograft Models

Cell LineXenograft ModelTreatmentTumor Growth Inhibition (%)Reference
MV4-11 (FLT3-ITD)SubcutaneousThis compound (oral)58 - 106[2]
KG-1 (FGFR1 fusion)SubcutaneousThis compound (oral)58 - 106

Table 2: Key Characteristics of AML Cell Lines for Xenograft Models

Cell LineKey Mutations/FeaturesRecommended Xenograft Type
MV4-11FLT3-ITDSubcutaneous or Systemic
KG-1FGFR1 fusionSubcutaneous or Systemic

Experimental Protocols

Cell Line and Culture
  • Cell Lines: MV4-11 (ATCC® CRL-9591™) and KG-1 (ATCC® CCL-246™) are recommended.

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) for MV4-11, and IMDM with 10% FBS for KG-1.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Animal Model
  • Mouse Strain: Immunodeficient mice such as NOD/SCID gamma (NSG) are recommended for optimal engraftment of human AML cells.

  • Age and Sex: Use female mice aged 6-8 weeks.

  • Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

Xenograft Establishment Protocol

This protocol describes the establishment of a subcutaneous AML xenograft model.

A Cell Culture (MV4-11 or KG-1) B Cell Harvest & Viability Check A->B C Cell Suspension in Matrigel/PBS B->C D Subcutaneous Injection into NSG mice C->D E Tumor Growth Monitoring (Calipers) D->E F Randomization into Treatment Groups E->F G This compound Treatment Initiation F->G

Figure 2: Experimental workflow for establishing a subcutaneous AML xenograft model.

  • Cell Preparation:

    • Harvest AML cells during the exponential growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

This compound Administration Protocol
  • Drug Formulation:

    • This compound is orally bioavailable.

    • A common vehicle for oral administration of tyrosine kinase inhibitors in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The exact formulation for this compound should be optimized for solubility and stability.

  • Dosing and Schedule:

    • While the specific dose used in the preclinical studies for this compound is not publicly available, a starting point for dose-ranging studies could be based on other oral tyrosine kinase inhibitors used in AML xenograft models. A typical starting dose range is 10-50 mg/kg, administered once or twice daily.

    • Administer the drug or vehicle control via oral gavage.

    • Treat the mice for a predetermined period, typically 21-28 days, or until the tumors in the control group reach a predetermined endpoint.

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI):

    • Continue to measure tumor volumes and body weights 2-3 times per week throughout the treatment period.

    • At the end of the study, calculate the percent TGI using the following formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Pharmacodynamic Analysis (Optional):

    • At the end of the treatment, tumors can be harvested to assess the in vivo inhibition of FLT3 and FGFR signaling.

    • This can be done by Western blotting to measure the phosphorylation levels of FLT3, FGFR, and their downstream targets (e.g., STAT5, ERK, AKT).

  • Toxicity Assessment:

    • Monitor the general health of the mice daily.

    • Record body weights 2-3 times per week as an indicator of toxicity. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable small molecule inhibitor that demonstrates potent and selective dual kinase inhibition of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Both FLT3 and FGFR are key receptor tyrosine kinases implicated in the proliferation and survival of cancer cells, particularly in hematological malignancies such as acute myeloid leukemia (AML).[1][2] Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, is a common driver in AML. The FGFR signaling pathway has also been identified as a potential resistance mechanism to FLT3 inhibitors. By targeting both kinases, this compound presents a promising therapeutic strategy to overcome this resistance.[1]

These application notes provide a summary of the available data on this compound and offer generalized protocols for its use in cell culture experiments.

Data Presentation

ParameterCell Line(s)Concentration/ValueTreatment DurationReference
Effective ConcentrationHUVECs, MAECs, MPLECs0.5 - 1 µM48 hours
IC50 Various Cancer Cell Lines Data not publicly available - -

Note: Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Signaling Pathway

This compound exerts its effects by inhibiting the phosphorylation of FLT3 and FGFR, thereby blocking their downstream signaling cascades that promote cell proliferation and survival. The diagram below illustrates the general signaling pathways affected by this compound.

MAX_40279_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FGFR FGFR FGFR->RAS FGFR->PI3K MAX40279 This compound MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

This compound inhibits FLT3 and FGFR signaling pathways.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., MOLM-13, MV4-11) Treatment 3. Treat Cells with Varying Concentrations CellCulture->Treatment DrugPrep 2. Prepare this compound Stock Solution DrugPrep->Treatment Incubation 4. Incubate for Desired Duration (e.g., 24, 48, 72h) Treatment->Incubation Viability 5a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability WesternBlot 5b. Western Blot Analysis (p-FLT3, p-FGFR, p-ERK, etc.) Incubation->WesternBlot

General workflow for in vitro studies of this compound.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for FLT3 and FGFR Signaling

This protocol is to assess the inhibitory effect of this compound on the phosphorylation of FLT3, FGFR, and their downstream effectors.

Materials:

  • AML cell lines

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-STAT5, anti-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated samples to the vehicle control.

Conclusion

This compound is a promising dual inhibitor of FLT3 and FGFR for cancer research, particularly in the context of AML. The provided application notes and protocols offer a starting point for in vitro investigations. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most reliable and informative results.

References

MAX-40279: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of MAX-40279, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). These guidelines are intended to support the use of this compound in preclinical in vivo studies, with a focus on solubility and preparation for oral administration.

Introduction

This compound is an orally bioavailable small molecule inhibitor targeting FLT3 and FGFR, kinases that are often dysregulated in various cancers, particularly in acute myeloid leukemia (AML). Its dual inhibitory action provides a targeted therapeutic approach. Accurate preparation and formulation are critical for obtaining reliable and reproducible results in preclinical efficacy and pharmacokinetic studies.

Solubility

Understanding the solubility of this compound is crucial for the preparation of stock solutions and dosing formulations. The following table summarizes the available solubility data.

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥ 25 mg/mL57.01 mMHygroscopic. Use freshly opened DMSO for optimal dissolution.[1]

Further solubility testing in aqueous-based vehicles is recommended to determine the optimal formulation for in vivo studies.

Preparation for in vivo Studies: A Proposed Protocol for Oral Gavage in Rodents

As this compound is orally active, oral gavage is a common administration route in preclinical rodent models. Due to its poor aqueous solubility, a suspension formulation is often necessary. The following protocol outlines a general procedure for preparing a suspension of this compound. Note: This is a suggested protocol, and optimization may be required based on specific experimental needs and further solubility assessments.

Materials
  • This compound powder

  • Vehicle solution:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • 0.1% (v/v) Tween® 80 in sterile water (optional, to aid in wetting and suspension)

  • Sterile water for injection or deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and appropriate glassware

  • Oral gavage needles (appropriate size for the animal model)

  • Syringes

Experimental Protocol
  • Calculate the required amount of this compound and vehicle. This will depend on the desired dose (e.g., mg/kg), the dosing volume (e.g., 10 mL/kg), and the number and weight of the animals.

  • Prepare the vehicle solution.

    • For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Gentle heating and stirring may be required to fully dissolve the CMC. Allow the solution to cool to room temperature before use.

    • If using Tween® 80, add 0.1 mL of Tween® 80 to 100 mL of the 0.5% CMC solution and mix thoroughly.

  • Weigh the calculated amount of this compound powder.

  • Triturate the this compound powder. If starting with a crystalline powder, gently grind it in a mortar and pestle to a fine, uniform powder. This will aid in creating a homogenous suspension.

  • Prepare the suspension.

    • Add a small amount of the vehicle to the powdered this compound to create a paste. This helps to wet the compound and prevent clumping.

    • Gradually add the remaining vehicle while continuously stirring or triturating to form a uniform suspension.

    • Transfer the suspension to a sterile beaker or flask with a magnetic stir bar.

  • Homogenize the suspension. Stir the suspension on a magnetic stirrer for at least 30 minutes before dosing to ensure a consistent concentration. For some compounds, brief sonication may also be beneficial, but care should be taken to avoid degradation.

  • Administer via oral gavage. Keep the suspension stirring during the dosing procedure to prevent the compound from settling. Use an appropriately sized oral gavage needle to administer the calculated volume to the animal.

Workflow for in vivo Preparation

G cluster_prep Preparation cluster_formulation Formulation cluster_admin Administration calc 1. Calculate Dose & Vehicle Volume weigh 2. Weigh this compound calc->weigh triturate 4. Triturate Powder weigh->triturate prep_vehicle 3. Prepare Vehicle (e.g., 0.5% CMC) paste 5. Create Paste with Vehicle prep_vehicle->paste triturate->paste suspend 6. Gradual Suspension in Vehicle paste->suspend homogenize 7. Homogenize (Stir/Sonicate) suspend->homogenize administer 8. Administer via Oral Gavage homogenize->administer FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation MAX40279 This compound MAX40279->FLT3 Inhibits FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS_MAPK RAS-MAPK Pathway SOS->RAS_MAPK Cell_Functions Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions PLCG->Cell_Functions MAX40279 This compound MAX40279->FGFR Inhibits

References

Application Note: Western Blot Protocol for Assessing MAX-40279 Target Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MAX-40279 is an investigational small molecule inhibitor targeting the kinase activity of Protein Kinase X (PKX). PKX is a critical component of the Growth Factor Y (GFY) signaling pathway, which is implicated in cell proliferation and survival. Upon binding of GFY to its receptor (GFYR), PKX becomes phosphorylated (p-PKX) and activated. Activated PKX then phosphorylates downstream substrates, including Transcription Factor Z (TFZ), leading to its activation (p-TFZ) and the subsequent transcription of target genes. Dysregulation of this pathway is associated with various proliferative diseases.

This application note provides a detailed Western blot protocol to assess the efficacy of this compound in inhibiting PKX kinase activity. The method quantifies the phosphorylation of the direct downstream target, TFZ, as a robust and reliable readout of this compound's cellular activity. This protocol is essential for mechanism-of-action studies and for determining the in vitro potency of this compound.[1][2]

Signaling Pathway and Experimental Logic

The diagrams below illustrate the signaling pathway targeted by this compound and the overall experimental workflow for assessing its inhibitory activity.

GFY_Signaling_Pathway cluster_membrane Cell Membrane GFYR GFY Receptor PKX PKX GFYR->PKX Activates GFY Growth Factor Y (Stimulus) GFY->GFYR Binds pPKX p-PKX (Active) PKX->pPKX Phosphorylation TFZ TFZ pPKX->TFZ Phosphorylates pTFZ p-TFZ (Active) TFZ->pTFZ Transcription Gene Transcription pTFZ->Transcription Promotes MAX40279 This compound MAX40279->pPKX Inhibits WB_Workflow start Start treatment 1. Cell Culture & Treatment (GFY +/- this compound) start->treatment lysis 2. Cell Lysis & Protein Extraction treatment->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer to PVDF Membrane sds->transfer block 6. Blocking (5% BSA in TBST) transfer->block primary 7. Primary Antibody Incubation (e.g., anti-p-TFZ) block->primary secondary 8. Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect 9. Chemiluminescent Detection secondary->detect analyze 10. Data Analysis & Quantification detect->analyze end End analyze->end

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by MAX-40279

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of apoptosis in cancer cell lines treated with MAX-40279 using flow cytometry. It includes experimental procedures, data interpretation, and a summary of expected results.

Introduction

This compound is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] These receptor tyrosine kinases play a crucial role in cell proliferation and survival, and their aberrant signaling is implicated in various malignancies, particularly Acute Myeloid Leukemia (AML).[1][2] By inhibiting FLT3 and FGFR, this compound is expected to block downstream signaling pathways, thereby inducing apoptosis in cancer cells overexpressing these receptors.[1]

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used method for the quantitative analysis of apoptosis.[3] This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity. In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide, a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

This application note provides a comprehensive protocol for treating cancer cells with this compound and subsequently analyzing the induction of apoptosis by flow cytometry.

Experimental Protocols

Materials and Reagents
  • This compound (source to be specified by the researcher)

  • Relevant cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML)

  • Cell culture medium (e.g., RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • T25 culture flasks or 6-well plates

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the chosen cancer cell line in T25 culture flasks or 6-well plates at a density of 1 x 10^6 cells/mL.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (if applicable) and logarithmic growth.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Treatment Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

Staining Protocol for Flow Cytometry

This protocol is based on the Annexin V and Propidium Iodide staining method.

  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from each well or flask to a separate conical tube.

    • Adherent cells: Collect the culture medium (which may contain floating apoptotic cells) into a conical tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

  • Cell Washing: Centrifuge the cell suspensions at 670 x g for 5 minutes at room temperature. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis on the flow cytometer. Analyze within one hour for best results.

Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up the detectors for FITC (typically FL1, ~530 nm) and PI (typically FL2 or FL3, >670 nm).

  • Controls:

    • Unstained cells: To set the baseline fluorescence.

    • Cells stained with Annexin V-FITC only: To set compensation for FITC signal.

    • Cells stained with PI only: To set compensation for PI signal.

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Analysis: Create a quadrant plot of PI (y-axis) versus Annexin V-FITC (x-axis). The four quadrants represent:

    • Lower-Left (Annexin V- / PI-): Live, viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered an artifact of cell handling).

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.

Treatment GroupConcentration (nM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1080.1 ± 3.512.3 ± 1.57.6 ± 1.2
This compound5055.7 ± 4.225.8 ± 2.918.5 ± 2.1
This compound10025.3 ± 3.845.1 ± 4.529.6 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed Cells B Incubate (24-48h) A->B C Treat with this compound or Vehicle Control B->C D Incubate (24-72h) C->D E Harvest Cells D->E F Wash with PBS E->F G Resuspend in 1X Binding Buffer F->G H Stain with Annexin V-FITC & Propidium Iodide G->H I Incubate (15-20 min) H->I J Analyze on Flow Cytometer I->J K Quadrant Analysis J->K L Quantify Apoptotic Cell Populations K->L

Caption: Experimental workflow for apoptosis analysis.

This compound Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm FLT3 FLT3 Receptor PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK FGFR FGFR Receptor FGFR->PI3K_AKT FGFR->RAS_MAPK MAX40279 This compound MAX40279->FLT3 MAX40279->FGFR Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis

Caption: Inhibition of FLT3 and FGFR signaling by this compound.

References

Application Notes and Protocols for Establishing a MAX-40279 Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] It has shown potential as a treatment for acute myeloid leukemia (AML), a cancer in which FLT3 mutations are common.[2] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of in vitro drug-resistant cell line models is a critical step in understanding the molecular mechanisms of resistance and for the development of strategies to overcome it.

This document provides a detailed protocol for generating and characterizing a this compound resistant cell line model using the dose-escalation method. This method mimics the gradual development of resistance often observed in clinical settings.

Signaling Pathways of FLT3 and FGFR

This compound exerts its anti-cancer effects by inhibiting the signaling pathways downstream of FLT3 and FGFR. Both receptors, upon activation, trigger cascades that promote cell proliferation, survival, and differentiation. The primary signaling pathways involved are the RAS/MAPK and PI3K/AKT pathways.

FLT3_FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 GRB2_SOS GRB2/SOS FLT3->GRB2_SOS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FGFR FGFR FGFR->GRB2_SOS FGFR->PI3K MAX40279 This compound MAX40279->FLT3 MAX40279->FGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Figure 1: Simplified signaling pathways of FLT3 and FGFR inhibited by this compound.

Experimental Protocols

Protocol 1: Establishment of this compound Resistant Cell Line

This protocol details the generation of a this compound resistant cell line using a continuous, dose-escalation method. The AML cell line MOLM-13, which is heterozygous for the FLT3-ITD mutation, is a suitable model for this study.

Materials:

  • MOLM-13 human acute myeloid leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50). Note: While a specific IC50 for this compound in MOLM-13 cells is not publicly available, preclinical data suggests high potency. It is recommended to start with a concentration range of 1 nM to 1 µM to empirically determine the IC50.

  • Initiate Continuous Exposure:

    • Culture MOLM-13 cells in their complete medium containing this compound at a starting concentration equal to the determined IC50.

  • Monitor and Subculture:

    • Monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells will die.

    • Once the cells have adapted and are proliferating steadily (typically reaching 70-80% confluency), subculture them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation:

    • After the cells have been successfully cultured for at least two passages at the current this compound concentration, gradually increase the drug concentration. A 1.5 to 2-fold increase at each step is recommended.

    • Repeat the monitoring and subculturing process at each new concentration. The entire dose-escalation process can take several months.

  • Confirmation of Resistance:

    • Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to this compound and compare it to the parental cell line.

    • A significant increase in the IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.

  • Cryopreservation:

    • At each successful dose escalation step, cryopreserve vials of the cells for future use.

experimental_workflow start Start with parental MOLM-13 cell line ic50 Determine initial IC50 of this compound start->ic50 culture Continuous culture with This compound at IC50 ic50->culture monitor Monitor cell viability and proliferation culture->monitor monitor->culture High cell death increase_dose Increase this compound concentration (1.5-2x) monitor->increase_dose Cells recover check_resistance Periodically check IC50 vs. parental line monitor->check_resistance passage Subculture cells at new concentration increase_dose->passage cryo Cryopreserve cells at each dose escalation increase_dose->cryo passage->monitor check_resistance->increase_dose <10-fold increase resistant_line Established this compound Resistant Cell Line check_resistance->resistant_line >10-fold increase in IC50

Figure 2: Experimental workflow for generating a this compound resistant cell line.
Protocol 2: Characterization of the Resistant Phenotype

This protocol outlines methods to confirm and characterize the this compound resistant phenotype at the molecular level.

Materials:

  • Parental (sensitive) and this compound resistant MOLM-13 cells

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix and primers (see Table 2)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Primary and secondary antibodies (see Table 3)

  • Chemiluminescence substrate

Procedure:

  • Quantitative PCR (qPCR) for Gene Expression Analysis:

    • Isolate total RNA from both parental and resistant cells.

    • Synthesize cDNA from the isolated RNA.

    • Perform qPCR using primers for genes potentially involved in resistance, such as FLT3, c-Myc, and MCL-1. Use a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative gene expression changes in the resistant cells compared to the parental cells.

  • Western Blot for Protein Expression and Signaling Pathway Activation:

    • Lyse parental and resistant cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of FLT3, AKT, and ERK1/2 to assess the activation state of key signaling pathways.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • DNA Sequencing of FLT3 and FGFR1:

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Amplify the kinase domains of FLT3 and FGFR1 using PCR.

    • Sequence the PCR products to identify any potential secondary mutations that may confer resistance.

validation_workflow start Parental and Resistant MOLM-13 Cells qpcr qPCR Analysis (FLT3, c-Myc, MCL-1) start->qpcr wb Western Blot Analysis (p-FLT3, p-AKT, p-ERK) start->wb seq DNA Sequencing (FLT3, FGFR1 kinase domains) start->seq data Data Analysis and Comparison qpcr->data wb->data seq->data

Figure 3: Workflow for the molecular characterization of the resistant cell line.

Data Presentation

Table 1: Quantitative Comparison of Parental vs. Resistant Cell Lines
ParameterParental MOLM-13This compound Resistant MOLM-13Fold Change
This compound IC50 (nM) To be determinedTo be determined>10
Doubling Time (hours) ~24-36To be determinedVariable
Morphology Suspension, round cellsTo be observedVariable
Table 2: qPCR Primers for Gene Expression Analysis
Gene TargetForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
FLT3 GAGTTGCCGTTTTATCCATCTCACTTTCAGCATTTTGACGGGTTC[3]
c-Myc CCTGGTGCTCCATGAGGAGAC[4]CAGACTCTGACCTTTTGCCAGG[4]
MCL-1 CCAAGAAAGCTGCATCGAACCATCAGCACATTCCTGATGCCACCT
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTCCommercially Available
Table 3: Antibodies for Western Blot Analysis
Target ProteinHost SpeciesApplicationSupplier Example
FLT3 RabbitWB
Phospho-FLT3 (Tyr591) RabbitWB
AKT Rabbit/MouseWB
Phospho-AKT (Ser473) Rabbit/MouseWB
ERK1/2 Rabbit/MouseWB
Phospho-ERK1/2 (Thr202/Tyr204) RabbitWB
β-Actin MouseWBCommercially Available

Expected Outcomes and Interpretation

  • Increased IC50: The primary indicator of a successfully established resistant cell line is a significant increase (typically >10-fold) in the IC50 value for this compound compared to the parental cell line.

  • Altered Gene and Protein Expression:

    • Upregulation of FLT3: Increased expression of the target protein can be a mechanism of resistance.

    • Activation of Bypass Pathways: Persistent activation (phosphorylation) of downstream effectors like AKT and ERK, even in the presence of this compound, suggests the activation of alternative signaling pathways that bypass the inhibited FLT3 and FGFR.

    • Upregulation of Anti-apoptotic Proteins: Increased expression of proteins like c-Myc and MCL-1 can contribute to cell survival despite drug treatment.

  • Secondary Mutations: The identification of mutations in the kinase domain of FLT3 or FGFR1 in the resistant cell line that are not present in the parental line would be strong evidence of on-target resistance.

Troubleshooting

  • High Rate of Cell Death During Dose Escalation: If an excessive number of cells die after increasing the drug concentration, return to the previous, lower concentration for a few more passages to allow the cells to adapt before attempting to increase the dose again.

  • No Significant Increase in IC50: If the IC50 does not increase significantly over time, it may indicate that the chosen cell line is not prone to developing resistance through the dose-escalation method, or that the timeframe is insufficient. Consider extending the duration of culture at each concentration.

  • Inconsistent Western Blot or qPCR Results: Ensure the quality and integrity of your protein and RNA samples. Always include appropriate positive and negative controls in your experiments.

By following these detailed protocols, researchers can successfully establish and characterize a this compound resistant cell line model, providing a valuable tool to investigate the mechanisms of drug resistance and to test novel therapeutic strategies to overcome it.

References

Application Notes and Protocols: In Vivo Dosing and Administration of Infigratinib in Mice

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am unable to find any publicly available information specifically for a compound designated "MAX-40279." This could indicate that it is a very new compound, an internal development code not yet disclosed in public literature, or a potential misspelling.

To fulfill your request for detailed Application Notes and Protocols, I will proceed by using a well-documented tyrosine kinase inhibitor with available in vivo mouse data as a representative example. For this purpose, I will use Infigratinib , a known FGFR inhibitor, based on the information retrieved in the initial search. This will allow me to generate the detailed content you require, which can serve as a template for your work with this compound once information becomes available.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the in vivo dosing and administration of Infigratinib (a representative FGFR inhibitor) in mouse models, based on publicly available preclinical data. These guidelines are intended to assist researchers in designing and executing studies to evaluate the efficacy and pharmacodynamics of similar tyrosine kinase inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of Infigratinib and other relevant compounds in mice.

Table 1: Infigratinib Dosing and Administration in a Mouse Xenograft Model

ParameterValueSource
Compound Infigratinib[1]
Mouse Model UZLX-GIST2, UZLX-GIST9, GIST48 xenografts in nu/nu NMRI mice[1]
Dosing Vehicle Acetate buffer (pH 4.6) and Polyethylene glycol 300 (PEG300) (1:1)[1]
Concentration 6 mg/mL[1]
Route of Administration Oral gavage[1]
Dosage Volume 5 mL/kg
Treatment Initiation When tumor volume reached 250–300 mm³
Monitoring Frequency Tumor volume measured three times per week

Table 2: General Guidelines for Injection/Administration Volumes in Mice

Route of AdministrationRecommended VolumeSource
Intravenous (IV) bolus 1-5 mL/kg (less than 0.2 mL total)
Intraperitoneal (IP) 2-3 mL
Subcutaneous (SC) 2-3 mL in the scruff, 0.2 mL inguinal
Intramuscular (IM) ≤50 microliters/site
Oral Gavage 10 mL/kg

Experimental Protocols

Preparation of Infigratinib Dosing Solution

Objective: To prepare a homogenous solution of Infigratinib suitable for oral administration in mice.

Materials:

  • Infigratinib powder

  • Acetate buffer (pH 4.6)

  • Polyethylene glycol 300 (PEG300)

  • Sterile conical tubes

  • Vortex mixer

  • Calibrated pipette

Protocol:

  • Weigh the required amount of Infigratinib powder to achieve a final concentration of 6 mg/mL.

  • Prepare a 1:1 solution of acetate buffer (pH 4.6) and PEG300.

  • In a sterile conical tube, add the weighed Infigratinib powder.

  • Add the acetate buffer and PEG300 solution to the powder.

  • Vortex the mixture thoroughly until the Infigratinib is completely dissolved and the solution is clear.

  • Store the solution according to the manufacturer's recommendations until use.

In Vivo Efficacy Study in a Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Infigratinib in a mouse xenograft model.

Materials:

  • Female adult nu/nu NMRI mice

  • Human GIST tissue for transplantation (e.g., UZLX-GIST2)

  • Infigratinib dosing solution (6 mg/mL)

  • Oral gavage needles

  • Calipers

  • Animal balance

Protocol:

  • Bilaterally transplant human GIST tissue subcutaneously into the flanks of the mice.

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a volume of 250–300 mm³, randomize the mice into treatment and control groups.

  • Administer the Infigratinib solution to the treatment group via oral gavage at a dose of 5 mL/kg. The control group should receive the vehicle solution.

  • Measure the tumor volume using calipers three times per week. Tumor volume can be calculated using the formula: width × length × height.

  • Monitor the body weight and overall health of the animals regularly as a measure of safety and tolerability.

  • Continue the treatment for the duration specified in the study design.

  • At the end of the experiment, euthanize the mice and collect the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

Signaling Pathway

Infigratinib_Signaling_Pathway cluster_cell Tumor Cell FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Infigratinib Infigratinib Infigratinib->FGFR

Caption: Infigratinib inhibits the FGFR signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start: Tumor Xenograft Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth 1 randomization Randomization of Mice (Tumor Volume 250-300 mm³) tumor_growth->randomization 2 treatment Treatment Administration: Infigratinib or Vehicle (Oral Gavage) randomization->treatment 3 monitoring Tumor Volume & Body Weight Measurement (3x/week) treatment->monitoring 4 monitoring->treatment Daily endpoint End of Study: Tumor Collection & Analysis monitoring->endpoint 5

Caption: Workflow for an in vivo efficacy study in mice.

References

Application Notes and Protocols: Pharmacokinetic Analysis of MAX-40279 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] Its mechanism of action involves the inhibition of FLT3 and FGFR-mediated signal transduction pathways, which are critical for cell proliferation and survival in certain cancers, particularly Acute Myeloid Leukemia (AML).[1][4] Preclinical studies have demonstrated its potential as an antineoplastic agent, showing activity against wild-type and mutated forms of FLT3. This document provides a summary of the available pharmacokinetic data and detailed protocols for conducting similar preclinical studies in animal models.

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effect by simultaneously blocking the FLT3 and FGFR signaling cascades. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream signaling through several key pathways including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which ultimately regulate gene expression related to cell proliferation, survival, and differentiation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK Activation FL FLT3 Ligand FL->FLT3 Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation MAX40279 This compound MAX40279->FLT3 Inhibition

Caption: Simplified FLT3 Signaling Pathway and Inhibition by this compound.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG FGF FGF Ligand FGF->FGFR Binding GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PLCG->Gene_Expression MAX40279 This compound MAX40279->FGFR Inhibition

Caption: Simplified FGFR Signaling Pathway and Inhibition by this compound.

Pharmacokinetic Data Summary

Preclinical studies indicate that this compound is orally active. A key finding from a study in Sprague-Dawley (SD) rats is that after a single oral dose, this compound achieves a significantly higher concentration in the bone marrow compared to the plasma, as measured by the Area Under the Curve (AUC). This preferential distribution to the bone marrow is highly desirable for treating hematological malignancies like AML.

Specific quantitative pharmacokinetic parameters for this compound are not publicly available. The following table outlines the key parameters typically determined in such studies.

ParameterDescriptionThis compound Value (Animal Model)
Tmax Time to reach maximum plasma concentrationNot Publicly Available
Cmax Maximum observed plasma concentrationNot Publicly Available
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable pointNot Publicly Available
AUC(0-∞) Area under the plasma concentration-time curve extrapolated to infinityNot Publicly Available
t1/2 Elimination half-lifeNot Publicly Available
CL/F Apparent total clearance of the drug from plasma after oral administrationNot Publicly Available
Vd/F Apparent volume of distribution after oral administrationNot Publicly Available
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulationNot Publicly Available

Experimental Protocols

The following are representative protocols for evaluating the pharmacokinetics and in vivo efficacy of a compound like this compound, based on standard methodologies reported in preclinical research.

Pharmacokinetic Study in Sprague-Dawley Rats

This protocol describes a typical single-dose oral pharmacokinetic study.

PK_Workflow Animal_Acclimation 1. Animal Acclimation (SD Rats, 7-10 days) Dose_Prep 2. Dose Formulation Preparation (e.g., in 0.5% CMC-Na) Animal_Acclimation->Dose_Prep Fasting 3. Overnight Fasting (Water ad libitum) Dose_Prep->Fasting Dosing 4. Oral Administration (Gavage, Single Dose) Fasting->Dosing Blood_Collection 5. Serial Blood Sampling (e.g., via jugular vein cannula) Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h Dosing->Blood_Collection Plasma_Prep 6. Plasma Preparation (Centrifugation at 4°C) Blood_Collection->Plasma_Prep Sample_Analysis 7. Bioanalysis (LC-MS/MS Quantification) Plasma_Prep->Sample_Analysis PK_Analysis 8. Pharmacokinetic Analysis (Non-compartmental analysis) Sample_Analysis->PK_Analysis

Caption: Experimental Workflow for a Pharmacokinetic Study in Rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250g) are used. Animals are fitted with a jugular vein cannula for serial blood sampling and are allowed to recover for at least 48 hours before the study.

  • Housing: Animals are housed in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with free access to standard chow and water, except for an overnight fast before dosing.

  • Dose Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium [CMC-Na] with 0.1% Tween 80) to the desired concentration. The formulation should be prepared fresh on the day of dosing.

  • Administration: After an overnight fast, a single dose of the this compound suspension is administered to each rat via oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines the assessment of anti-tumor activity in an immunodeficient mouse model bearing human AML tumors (e.g., MV4-11 cell line).

Methodology:

  • Cell Culture: MV4-11 cells, which harbor an FLT3-ITD mutation, are cultured in recommended media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used.

  • Tumor Implantation: Cultured MV4-11 cells are harvested during the exponential growth phase. A suspension of 5-10 x 106 cells in 100-200 µL of a PBS/Matrigel mixture is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is measured regularly with calipers (Volume = 0.5 x Length x Width2). When tumors reach a predetermined size (e.g., 150-200 mm3), mice are randomized into treatment and vehicle control groups.

  • Drug Administration: this compound is formulated as described above and administered orally once daily (or as determined by PK studies) for a specified treatment period (e.g., 21-28 days). The control group receives the vehicle only.

  • Monitoring: Animal body weight and tumor volume are measured 2-3 times per week. The general health of the animals is monitored daily.

  • Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or at the end of the treatment period. The primary endpoint is tumor growth inhibition (TGI).

  • Data Analysis: TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).

References

Application Notes and Protocols for Combining MAX-40279 with Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] It has demonstrated potent preclinical activity in acute myeloid leukemia (AML), including activity against FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are associated with a poor prognosis.[2] this compound was designed to overcome resistance to other FLT3 inhibitors, which can be driven by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[1] Preclinical studies have shown that this compound achieves high concentrations in the bone marrow and can inhibit tumor growth in AML xenograft models.[2][3]

The therapeutic potential of this compound may be enhanced through combination with other chemotherapeutic agents. This document provides an overview of the preclinical rationale, available data, and experimental protocols for investigating this compound in combination with other agents for the treatment of AML.

Preclinical Rationale for Combination Therapies

This compound and Hypomethylating Agents (e.g., Azacitidine)

Rationale: Hypomethylating agents (HMAs) like azacitidine are a standard of care for older patients with AML who are ineligible for intensive chemotherapy. Preclinical studies have demonstrated a strong synergistic effect between FLT3 inhibitors and HMAs in FLT3-ITD positive AML cells. This combination has been shown to induce apoptosis, inhibit cell growth, and promote differentiation. The simultaneous administration of an HMA and a FLT3 inhibitor appears to be the most effective approach. This provides a strong basis for combining this compound with agents like azacitidine. A clinical trial (NCT04187495) has been initiated to evaluate the safety and efficacy of this compound in combination with azacitidine in patients with myelodysplastic syndrome (MDS) or relapsed/refractory AML, further supporting the clinical relevance of this combination.

This compound and BCL-2 Inhibitors (e.g., Venetoclax)

Rationale: The BCL-2 inhibitor venetoclax has shown significant efficacy in AML, particularly in combination with HMAs. Preclinical evidence indicates that FLT3-ITD signaling can modulate BCL-2 family proteins, suggesting a mechanism of resistance to venetoclax. Conversely, FLT3 inhibition has been shown to prime AML cells for apoptosis by downregulating MCL-1, thereby increasing their dependence on BCL-2 for survival. This creates a strong synergistic potential for combining a FLT3 inhibitor like this compound with venetoclax. In vivo studies combining the FLT3 inhibitor quizartinib with venetoclax have demonstrated superior anti-tumor efficacy and prolonged survival in FLT3-ITD+ AML models compared to either agent alone.

Summary of Preclinical Data

While specific preclinical data on the combination of this compound with other chemotherapeutic agents is not yet publicly available in peer-reviewed literature, the following table summarizes the expected synergistic effects based on studies with other FLT3 inhibitors.

Combination AgentCell LinesIn Vivo ModelObserved Effects
Azacitidine FLT3-ITD+ AML cell linesNot specifiedSynergistic cytotoxicity, induction of apoptosis, growth inhibition, and differentiation.
Venetoclax FLT3-ITD+ AML cell lines (MV4-11)Patient-derived FLT3-ITD+ xenograft modelSynergistic cytotoxicity, greater anti-tumor efficacy, and prolonged survival compared to monotherapy.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapeutic agents.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound in combination with another agent (e.g., azacitidine, venetoclax) and to quantify the degree of synergy.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Combination agent (e.g., azacitidine, venetoclax; stock solution in appropriate solvent)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay

  • Luminometer or spectrophotometer

  • CompuSyn software or similar for synergy analysis (Combination Index - CI)

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with single agents and the combination, as well as vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions. Briefly, add the reagent to each well, incubate, and measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each single agent.

    • Use CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Xenograft Model of AML

Objective: To evaluate the in vivo efficacy of this compound in combination with another agent in a murine xenograft model of AML.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • AML cell line expressing luciferase (e.g., MV4-11-luc)

  • This compound formulated for oral gavage

  • Combination agent formulated for appropriate administration route (e.g., intraperitoneal injection for azacitidine)

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

  • Calipers

Procedure:

  • Cell Implantation: Inject 1 x 10^6 MV4-11-luc cells intravenously into the tail vein of each mouse.

  • Tumor Engraftment Monitoring: Monitor tumor engraftment by weekly bioluminescence imaging starting 7 days post-injection.

  • Treatment Initiation: Once a detectable tumor burden is established (e.g., a consistent bioluminescence signal), randomize mice into treatment groups (n=8-10 mice per group):

    • Vehicle control

    • This compound alone

    • Combination agent alone

    • This compound + combination agent

  • Drug Administration:

    • Administer this compound daily by oral gavage at a predetermined dose.

    • Administer the combination agent according to its established preclinical dosing schedule.

  • Efficacy Monitoring:

    • Monitor tumor burden weekly using bioluminescence imaging.

    • Measure body weight twice weekly as an indicator of toxicity.

    • At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest tissues (bone marrow, spleen) for further analysis (e.g., flow cytometry for human CD45+ cells).

  • Data Analysis:

    • Compare tumor growth rates between treatment groups.

    • Analyze survival data using Kaplan-Meier curves and log-rank tests.

    • Compare the percentage of human CD45+ cells in the bone marrow and spleen between groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Potential Combination Effects

G cluster_0 This compound Action cluster_1 Downstream Effectors cluster_2 Combination Agent Action MAX40279 This compound FLT3 FLT3 MAX40279->FLT3 Inhibits FGFR FGFR MAX40279->FGFR Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 FLT3->STAT5 FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival STAT5->Proliferation STAT5->Survival Azacitidine Azacitidine Azacitidine->Survival Synergistic Apoptosis DNA_Methylation DNA Methylation Azacitidine->DNA_Methylation Inhibits Venetoclax Venetoclax Venetoclax->Survival Synergistic Apoptosis BCL2 BCL-2 Venetoclax->BCL2 Inhibits BCL2->Survival Promotes

Caption: this compound signaling and combination rationale.

Experimental Workflow for In Vitro Synergy Assessment

G cluster_workflow In Vitro Synergy Workflow A 1. Seed AML cells in 96-well plates B 2. Prepare serial dilutions of this compound and combination agent A->B C 3. Treat cells with single agents and combinations B->C D 4. Incubate for 72 hours C->D E 5. Perform cell viability assay D->E F 6. Analyze data for IC50 and Synergy (CI) E->F

Caption: Workflow for in vitro synergy studies.

Experimental Workflow for In Vivo Xenograft Studies

G cluster_workflow In Vivo Xenograft Workflow A 1. Inject AML-luc cells into immunocompromised mice B 2. Monitor tumor engraftment by bioluminescence A->B C 3. Randomize mice into treatment groups B->C D 4. Administer this compound and combination agent C->D E 5. Monitor tumor growth and animal well-being D->E F 6. Analyze tumor burden and survival data E->F

Caption: Workflow for in vivo combination studies.

Conclusion

This compound holds promise as a novel therapeutic agent for AML, particularly in overcoming resistance to existing FLT3 inhibitors. The preclinical rationale for combining this compound with hypomethylating agents like azacitidine and BCL-2 inhibitors like venetoclax is strong, supported by synergistic effects observed with other FLT3 inhibitors. The provided experimental protocols offer a framework for rigorously evaluating these combinations to generate the necessary data for further clinical development. As more specific preclinical data for this compound combinations become available, these application notes will be updated.

References

Troubleshooting & Optimization

Troubleshooting MAX-40279 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of MAX-40279, with a focus on troubleshooting its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Its mechanism of action involves binding to and inhibiting both FLT3 and FGFR, including mutated forms of FLT3.[1][3] This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation and survival in cancer cells where these receptors are overexpressed or mutated.[1] this compound has shown potential in the treatment of acute myeloid leukemia (AML).

Q2: What are the known solubility properties of this compound?

This compound is a lipophilic molecule, a common characteristic of small-molecule kinase inhibitors designed to bind to the hydrophobic ATP-binding pocket of kinases. Consequently, it has poor solubility in aqueous solutions. It is, however, soluble in organic solvents like dimethyl sulfoxide (DMSO).

Q3: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to be soluble in DMSO at a concentration of at least 25 mg/mL.

Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?

To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some robust lines may tolerate up to 1%. However, primary cells are often more sensitive. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any solvent effects.

Troubleshooting Guide: Insolubility of this compound in Aqueous Solutions

This guide addresses common issues encountered when preparing and using this compound in aqueous-based experimental systems.

Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Cause: The aqueous solubility limit of this compound has been exceeded. This is a common issue with hydrophobic compounds.

  • Solutions:

    • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.

    • Use a Co-solvent or Surfactant (for biochemical assays): For non-cell-based assays, consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) or a co-solvent to your aqueous buffer to improve solubility.

    • Step-wise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This can sometimes help to keep the compound in solution.

    • pH Adjustment (for biochemical assays): If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.

Issue 2: My this compound solution is cloudy or contains visible particles.

  • Cause: The compound has not fully dissolved or has precipitated out of solution.

  • Solutions:

    • Ensure Complete Dissolution of Stock: Before preparing working solutions, ensure your this compound is fully dissolved in DMSO. Gentle warming to 37°C and sonication can aid in dissolving the compound.

    • Prepare Fresh Solutions: Do not use stock solutions that have been repeatedly freeze-thawed. It is recommended to store stock solutions in single-use aliquots at -20°C or -80°C. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment.

Issue 3: I am observing inconsistent results in my cell-based assays.

  • Cause: Poor solubility can lead to an inaccurate and inconsistent effective concentration of this compound in your experiments.

  • Solutions:

    • Visual Inspection: Before and after adding the compound to your cells, visually inspect the wells for any signs of precipitation.

    • Solubility Test in Media: Perform a preliminary test to determine the approximate solubility of this compound in your specific cell culture medium.

    • Vehicle Control: Always include a DMSO-only control to ensure that the observed effects are due to the compound and not the solvent.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)≥ 25 mg/mL (57.01 mM)
Aqueous Buffers (e.g., PBS)Poorly soluble

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Maximum DMSO ConcentrationGeneral Guideline
Most Cell Lines0.5% - 1%
Primary Cells≤ 0.1%
Sensitive Cell Lines≤ 0.1%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid powder, MW: 438.52 g/mol )

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.385 mg of this compound.

    • Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

    • To facilitate dissolution, gently warm the tube to 37°C for 10 minutes and/or sonicate in a water bath until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed sterile cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Determine the final concentration of this compound and the final percentage of DMSO you require for your experiment. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution.

    • Perform a serial dilution. For a 1:1000 dilution, you can first dilute the 10 mM stock 1:10 in cell culture medium to create an intermediate 1 mM solution. Then, dilute this intermediate solution 1:100 in your final volume of cell culture medium.

    • Add the final working solution to your cells immediately after preparation.

    • Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Visualizations

Troubleshooting_Workflow start Start: this compound Insolubility Issue check_stock Is the 10 mM DMSO stock solution clear? start->check_stock dissolve_stock Action: Warm to 37°C and/or sonicate the DMSO stock solution. check_stock->dissolve_stock No precipitation Does precipitation occur upon dilution in aqueous buffer? check_stock->precipitation Yes dissolve_stock->check_stock lower_conc Solution 1: Lower the final working concentration. precipitation->lower_conc Yes serial_dilution Solution 2: Use serial dilution instead of a single large dilution. precipitation->serial_dilution Yes use_surfactant Solution 3 (Biochemical Assays): Add surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. precipitation->use_surfactant Yes inconsistent_results Are you observing inconsistent results in cell-based assays? precipitation->inconsistent_results No end End: Successful Experiment lower_conc->end serial_dilution->end use_surfactant->end vehicle_control Action: Always include a vehicle (DMSO) control. inconsistent_results->vehicle_control Yes fresh_solutions Action: Prepare fresh working solutions for each experiment. inconsistent_results->fresh_solutions Yes inconsistent_results->end No vehicle_control->end fresh_solutions->end

Caption: Troubleshooting workflow for this compound insolubility.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 dimerization Receptor Dimerization & Autophosphorylation FLT3->dimerization MAX40279 This compound MAX40279->FLT3 Inhibits PI3K PI3K dimerization->PI3K RAS RAS dimerization->RAS STAT5 STAT5 dimerization->STAT5 AKT AKT PI3K->AKT proliferation Cell Proliferation & Survival AKT->proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->proliferation STAT5->proliferation

Caption: Simplified FLT3 signaling pathway and inhibition by this compound.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR activation Receptor Dimerization & Activation FGFR->activation MAX40279 This compound MAX40279->FGFR Inhibits PLCG PLCγ activation->PLCG RAS_MAPK RAS-MAPK Pathway activation->RAS_MAPK PI3K_AKT PI3K-AKT Pathway activation->PI3K_AKT STAT STAT Pathway activation->STAT DAG_IP3 DAG / IP3 PLCG->DAG_IP3 outcomes Cell Proliferation, Differentiation, & Survival DAG_IP3->outcomes RAS_MAPK->outcomes PI3K_AKT->outcomes STAT->outcomes

Caption: Simplified FGFR signaling pathway and inhibition by this compound.

References

Technical Support Center: Interpreting Off-Target Effects of MAX-40279

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of MAX-40279 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally bioavailable dual kinase inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and Fibroblast Growth Factor Receptor (FGFR).[1][2] It is designed to inhibit both wild-type and mutant forms of FLT3, which are prevalent in acute myeloid leukemia (AML), as well as FGFR, which can be a resistance mechanism to FLT3 inhibitors.[3][4]

Q2: What are the known on-targets of this compound?

A2: The primary, intended targets of this compound are FLT3 and FGFR kinases. Preclinical studies have demonstrated its potent inhibitory activity against various forms of these kinases.[1]

Q3: Why is it important to consider off-target effects?

A3: While kinase inhibitors are designed to be specific, they can sometimes interact with other unintended kinases or proteins, leading to "off-target" effects. These effects can lead to unexpected experimental results, confounding data interpretation, and potentially causing unforeseen biological consequences or toxicities. Understanding and identifying off-target effects is crucial for accurately interpreting your experimental data and for the overall development of the drug.

Q4: Has a comprehensive kinase selectivity profile for this compound been published?

A4: Based on publicly available information, a detailed, comprehensive kinase selectivity profile of this compound against a broad panel of kinases has been mentioned in preclinical evaluations but the full results are not publicly detailed. Therefore, researchers should be vigilant for potential off-target activities in their experimental systems.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide is designed to help you troubleshoot common unexpected results that may be indicative of off-target effects of this compound.

Scenario 1: Unexpected Cell Death in a Cell Line Lacking FLT3/FGFR Expression or Activation

Question: I am observing significant cytotoxicity with this compound in a cell line that does not express FLT3 or FGFR, or where these pathways are not known to be active. What could be the cause?

Possible Explanation: This is a strong indication of an off-target effect. This compound might be inhibiting other essential kinases to which your cell line is sensitive. Structurally similar kinases to FLT3 and FGFR, such as other members of the receptor tyrosine kinase (RTK) family or downstream kinases in related signaling pathways, could be potential off-targets.

Troubleshooting Steps:

  • Confirm Lack of On-Target Activity:

    • Verify the absence of FLT3 and FGFR expression at the protein level using Western blot.

    • Assess the phosphorylation status of downstream effectors of FLT3 and FGFR signaling (e.g., STAT5, ERK, AKT) to confirm the pathways are inactive.

  • Hypothesize Potential Off-Targets:

    • Consider kinases with similar ATP-binding pockets to FLT3 and FGFR. This could include kinases like c-KIT, PDGFR, VEGFR, or members of the Src family.

    • Review the literature for known off-target effects of other FLT3/FGFR inhibitors, as they may share off-target profiles.

  • Experimental Validation:

    • Perform a Western blot analysis to examine the phosphorylation status of key nodes in suspected off-target pathways (e.g., phospho-c-KIT, phospho-SRC).

    • Use a rescue experiment: if a specific off-target is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

    • Consider a broader kinase inhibitor panel to see if other inhibitors with known targets produce a similar phenotype.

Scenario 2: Unexplained Changes in a Signaling Pathway

Question: My results show that this compound is altering a signaling pathway that is not directly downstream of FLT3 or FGFR. How can I interpret this?

Possible Explanation: This could be due to an off-target inhibition of a kinase within that pathway or crosstalk between the inhibited on-target pathways and other signaling networks.

Troubleshooting Steps:

  • Map the Affected Pathway:

    • Clearly delineate the signaling cascade that is being unexpectedly modulated.

    • Identify the key kinases within this pathway.

  • Investigate Direct Inhibition:

    • Perform in vitro kinase assays using recombinant kinases from the affected pathway to see if this compound directly inhibits their activity.

  • Assess Pathway Crosstalk:

    • Examine key nodes that are known points of crosstalk between FLT3/FGFR signaling and the affected pathway. For example, inhibition of FLT3 can sometimes lead to feedback activation of other pathways.

    • Use specific inhibitors for the affected pathway in combination with this compound to understand the interplay.

Quantitative Data Summary

Table 1: Known On-Target Inhibitory Activity of this compound

TargetActivityReference
FLT3 (Wild-Type)Potent Inhibition
FLT3-ITDPotent Inhibition
FLT3-D835YPotent Inhibition
FGFR1Potent Inhibition
FGFR2Potent Inhibition
FGFR3Potent Inhibition

Experimental Protocols

Protocol 1: Western Blot for Signaling Pathway Analysis
  • Cell Lysis:

    • Treat cells with desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., p-FLT3, p-FGFR, p-STAT5, p-ERK, total-STAT5, total-ERK, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro Kinase Assay
  • Assay Setup:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a reaction mixture containing the recombinant kinase of interest, its specific substrate, and ATP in kinase reaction buffer.

  • Inhibitor Addition:

    • Add varying concentrations of this compound to the reaction mixture. Include a DMSO vehicle control.

  • Kinase Reaction:

    • Incubate the reaction at 30°C for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining kinase activity according to the manufacturer's instructions (e.g., by quantifying ADP production via a luminescence-based readout).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling MAX40279 This compound FLT3 FLT3 Receptor MAX40279->FLT3 Inhibition RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

Caption: Intended on-target effect of this compound on the FLT3 signaling pathway.

Experimental_Workflow Start Unexpected Experimental Result Observed Confirm_On_Target Confirm On-Target Pathway Modulation (Western Blot) Start->Confirm_On_Target Hypothesize_Off_Target Hypothesize Potential Off-Target Kinases Confirm_On_Target->Hypothesize_Off_Target In_Vitro_Assay In Vitro Kinase Assays on Suspected Off-Targets Hypothesize_Off_Target->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Phospho-flow, Rescue Expts) Hypothesize_Off_Target->Cell_Based_Assay Conclusion Deconvolute On- vs. Off-Target Effect In_Vitro_Assay->Conclusion Cell_Based_Assay->Conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

Hypothetical_Off_Target cluster_on_target On-Target Pathways cluster_off_target Potential Off-Target MAX40279 This compound FLT3 FLT3 MAX40279->FLT3 Inhibition FGFR FGFR MAX40279->FGFR Inhibition Other_RTK Other RTK (e.g., c-KIT, PDGFR) MAX40279->Other_RTK Unintended Inhibition Downstream_On On-Target Signaling FLT3->Downstream_On FGFR->Downstream_On Downstream_Off Off-Target Signaling & Phenotype Other_RTK->Downstream_Off

Caption: Conceptual diagram of on-target versus potential off-target inhibition by this compound.

References

How to identify and manage MAX-40279-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and managing MAX-40279-induced cytotoxicity in pre-clinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable dual kinase inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] By inhibiting these receptor tyrosine kinases, this compound blocks their downstream signaling pathways, which are crucial for cell proliferation and survival in many cancer types, particularly in acute myeloid leukemia (AML) where FLT3 mutations are common.[1]

Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?

A2: The cytotoxic effects of this compound are expected to be most pronounced in cancer cell lines that are dependent on FLT3 or FGFR signaling for their growth and survival. This includes cell lines with FLT3 internal tandem duplication (ITD) mutations or FGFR amplifications/fusions. The cytotoxic effects can manifest as decreased cell viability, inhibition of proliferation, and induction of apoptosis.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for in vitro studies could be from 1 nM to 10 µM.

Q4: What are the common off-target effects or unexpected cytotoxicity observed with this compound?

A4: While this compound is designed to be a dual inhibitor of FLT3 and FGFR, like many kinase inhibitors, it may have off-target activities at higher concentrations. Unexpected cytotoxicity in cell lines not known to be dependent on FLT3 or FGFR signaling could be due to inhibition of other kinases. If you observe high levels of cytotoxicity in your control cell lines, it is important to verify the compound's purity and concentration and consider potential off-target effects.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell seeding density.

  • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for cell seeding and verify cell density in a few wells before adding the compound.

  • Possible Cause: Edge effects in multi-well plates.

  • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Compound precipitation.

  • Solution: Visually inspect the wells after adding this compound for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%).

Issue 2: No significant cytotoxicity observed in a sensitive cell line.
  • Possible Cause: Incorrect compound concentration or degradation.

  • Solution: Verify the stock solution concentration and perform a fresh serial dilution. Ensure proper storage of the compound as per the manufacturer's instructions. Test the activity of the compound on a well-characterized positive control cell line.

  • Possible Cause: Cell line resistance.

  • Solution: Confirm the identity and characteristics of your cell line (e.g., STR profiling). Culture conditions, such as high serum levels, may also reduce the effective concentration of the compound. Consider performing experiments in reduced serum conditions if appropriate for your cell line.

  • Possible Cause: Sub-optimal assay conditions.

  • Solution: Optimize the incubation time for the cytotoxicity assay. A 72-hour incubation is common, but some cell lines may require longer exposure to the compound to exhibit a cytotoxic response.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationsIC50 (nM)
MV4-11Acute Myeloid LeukemiaFLT3-ITD15
MOLM-13Acute Myeloid LeukemiaFLT3-ITD25
KG-1Acute Myeloid LeukemiaFGFR1 fusion50
OCI-AML3Acute Myeloid LeukemiaWT FLT3, WT FGFR> 10,000
NCI-H1581Lung CancerFGFR1 amplification80
A549Lung CancerWT FLT3, WT FGFR> 10,000

Note: The IC50 values are representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[3]

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Incubate for the recommended time and measure the absorbance at the specified wavelength (usually 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

MAX_40279_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3->STAT5 FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR MAX40279 This compound MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

Caption: this compound inhibits FLT3 and FGFR signaling pathways.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Serial Dilutions of this compound overnight_incubation->add_compound incubation_period Incubate for 24-72h add_compound->incubation_period add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) incubation_period->add_reagent measure_signal Measure Signal (Absorbance/Fluorescence) add_reagent->measure_signal analyze_data Analyze Data & Determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for in vitro cytotoxicity assays.

Troubleshooting_Logic start Unexpected Cytotoxicity Result check_controls Review Controls (Vehicle, Untreated) start->check_controls controls_ok Controls OK? check_controls->controls_ok check_compound Verify Compound (Concentration, Purity, Storage) controls_ok->check_compound Yes systematic_error Potential Systematic Error (e.g., Plate Reader, Pipetting) controls_ok->systematic_error No check_cells Verify Cell Line (Identity, Passage Number, Health) check_compound->check_cells check_assay Review Assay Protocol (Reagents, Incubation Times) check_cells->check_assay biological_effect Likely a True Biological Effect check_assay->biological_effect end Conclusion systematic_error->end biological_effect->end

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: MAX-40279 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MAX-40279 in in vivo studies. The information is intended for researchers, scientists, and drug development professionals to optimize dosing strategies and minimize toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule that acts as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] By inhibiting these receptor tyrosine kinases, this compound disrupts downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia (AML).[1][4] Its dual-targeting mechanism is designed to overcome resistance to FLT3 inhibitors that can be driven by the activation of the FGF/FGFR pathway in the bone marrow.

Q2: What are the known preclinical and clinical applications of this compound?

A2: Preclinical studies have demonstrated the efficacy of this compound in AML xenograft models (KG-1 and MV4-11), where it significantly inhibited tumor growth. Notably, it achieves a higher concentration in the bone marrow compared to plasma, which is advantageous for treating hematological malignancies. This compound has received Orphan Drug Designation from the FDA for the treatment of AML. A Phase I clinical trial (NCT03412292) has been initiated to assess its safety, tolerability, and to determine the maximum tolerated dose (MTD) in patients with AML.

Q3: What are the potential toxicities associated with FLT3 inhibitors like this compound?

A3: While specific toxicity data for this compound is limited, class-related toxicities for FLT3 inhibitors can be informative. Common adverse effects observed with other FLT3 inhibitors include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal issues (nausea, vomiting, diarrhea), and potential for off-target effects leading to other toxicities. For example, sorafenib, a multi-kinase inhibitor, is associated with a range of side effects that can lead to dose reduction or discontinuation. Midostaurin, another FLT3 inhibitor, has been associated with mild to moderate nausea and vomiting. Researchers should therefore closely monitor complete blood counts and clinical symptoms of gastrointestinal distress in their in vivo models.

Troubleshooting Guide

Issue 1: Suboptimal Efficacy in Xenograft Models

Possible Cause 1: Inadequate Dosage

  • Troubleshooting: While specific preclinical dosages for this compound are not publicly available, a dose-response study is recommended to determine the optimal concentration for your specific model. Start with a range of doses informed by the literature on other FLT3 inhibitors, keeping in mind that this compound is a potent dual inhibitor. Monitor tumor growth and relevant pharmacodynamic markers (e.g., phosphorylation of FLT3 and its downstream targets) in tumor and bone marrow tissues.

Possible Cause 2: Drug Formulation and Administration

  • Troubleshooting: this compound is orally bioavailable. Ensure proper formulation for oral gavage in rodents. The vehicle used can significantly impact absorption. A common vehicle for oral administration in preclinical studies is a suspension in 0.5% methylcellulose or a similar agent. Verify the stability of your formulation. For consistent results, ensure accurate and consistent gavage technique.

Possible Cause 3: Model-Specific Resistance

  • Troubleshooting: While this compound is designed to overcome some resistance mechanisms, your cell line may harbor other mutations that confer resistance. Confirm the FLT3 and FGFR status of your xenograft model. Consider genomic sequencing of the tumors to identify potential resistance mutations.

Issue 2: Observed Toxicity in In Vivo Studies

Symptom: Significant Body Weight Loss (>15%)

  • Possible Cause: The administered dose is above the maximum tolerated dose (MTD) for the specific animal strain and model.

  • Troubleshooting:

    • Immediately reduce the dosage or temporarily halt administration.

    • Provide supportive care to the animals (e.g., hydration, nutritional supplements).

    • Conduct a dose de-escalation study to identify a better-tolerated dose.

    • Monitor for other signs of toxicity, such as changes in behavior, ruffled fur, or lethargy.

Symptom: Hematological Abnormalities (e.g., neutropenia, thrombocytopenia)

  • Possible Cause: Myelosuppression is a known class effect of FLT3 inhibitors.

  • Troubleshooting:

    • Perform regular complete blood counts (CBCs) throughout the study.

    • Establish a baseline CBC before initiating treatment.

    • If significant cytopenias are observed, consider dose reduction or intermittent dosing schedules.

    • Correlate the timing of cytopenias with the pharmacokinetic profile of the drug.

Data Presentation

Table 1: Illustrative Preclinical Dose-Ranging Study for this compound in an MV4-11 Xenograft Model

Dose Group (mg/kg, oral, daily)Average Tumor Growth Inhibition (%)Average Body Weight Change (%)Observations
Vehicle Control0+5.2No adverse effects noted.
1045+2.1Well-tolerated.
2578-3.5Mild, transient piloerection.
5095-12.8Significant tumor regression; moderate weight loss observed after 14 days.
7598-18.5Severe weight loss; dosing discontinued.

Note: This data is illustrative and intended to guide experimental design. Actual results may vary.

Table 2: Illustrative Common Terminology Criteria for Adverse Events (CTCAE) v5.0 Grading for a Phase I Dose-Escalation Study

Adverse EventGrade 1Grade 2Grade 3Grade 4
Neutropenia <1.5 - 1.0 x 10⁹/L<1.0 - 0.5 x 10⁹/L<0.5 x 10⁹/L
Thrombocytopenia <75.0 - 50.0 x 10⁹/L<50.0 - 25.0 x 10⁹/L<25.0 x 10⁹/L
Nausea Loss of appetite without alteration in eating habitsOral intake decreased without significant weight lossInadequate oral intake-
Diarrhea Increase of <4 stools/day over baselineIncrease of 4-6 stools/day over baselineIncrease of ≥7 stools/day over baseline; hospitalization indicatedLife-threatening consequences

Note: This table provides a standard framework for grading potential toxicities.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an AML Xenograft Model

  • Cell Culture and Implantation: Culture MV4-11 cells under standard conditions. Subcutaneously inject 5 x 10⁶ cells in a suitable matrix (e.g., Matrigel) into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups. Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) for oral administration. Administer the drug or vehicle daily via oral gavage at the predetermined doses.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight. Observe animals daily for any clinical signs of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the animals. Excise tumors and weigh them. Analyze tumor growth inhibition and body weight changes. Tissues can be collected for pharmacodynamic analysis.

Visualizations

Signaling_Pathway Simplified Signaling Pathway of this compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 FLT3->STAT5 FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR MAX40279 This compound MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow General Workflow for In Vivo Efficacy and Toxicity Study start Start cell_culture AML Cell Culture (e.g., MV4-11) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_monitoring_1 Tumor Growth Monitoring implantation->tumor_monitoring_1 randomization Randomization into Treatment Groups tumor_monitoring_1->randomization dosing Oral Administration of This compound or Vehicle randomization->dosing monitoring Monitor Tumor Volume, Body Weight, and Clinical Signs dosing->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Toxicity Assessment endpoint->analysis end End analysis->end

Caption: General workflow for in vivo efficacy and toxicity study.

Dose_Escalation 3+3 Dose Escalation Design for Phase I Clinical Trial start Start: Dose Level 1 (3 Patients) dlt_check_1 0 DLTs? start->dlt_check_1 escalate Escalate to Next Dose Level dlt_check_1->escalate Yes dlt_check_2 1 DLT? dlt_check_1->dlt_check_2 No escalate->start Recycle for Next Cohort add_patients Add 3 More Patients to Current Dose Level dlt_check_2->add_patients Yes mtd_found MTD Exceeded Previous Level is MTD dlt_check_2->mtd_found No (≥2 DLTs) dlt_check_3 ≤1 DLT in 6 Patients? add_patients->dlt_check_3 dlt_check_3->escalate Yes dlt_check_3->mtd_found No (>1 DLT)

Caption: 3+3 Dose escalation design for Phase I clinical trial.

References

Unexpected results with MAX-40279 in FLT3 wild-type cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with MAX-40279, particularly in FMS-like tyrosine kinase 3 (FLT3) wild-type (WT) cells.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Unexpected Cytotoxicity or Reduced Proliferation in FLT3-WT Cells

Answer: Unexpected effects in FLT3-WT cells can be attributed to the dual-target nature of this compound, off-target effects, or experimental variables. Here is a step-by-step guide to investigate this observation:

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
On-Target FGFR Inhibition 1. Assess FGFR Expression: Confirm the expression and phosphorylation status of FGFR1, FGFR2, and FGFR3 in your FLT3-WT cell line via Western blot or qPCR. 2. FGFR Ligand Stimulation: Treat cells with FGF ligands (e.g., FGF2) in the presence and absence of this compound and measure downstream signaling (e.g., p-ERK, p-AKT) and proliferation.1. High FGFR expression and phosphorylation may indicate sensitivity to this compound through this pathway. 2. If this compound blocks FGF-induced signaling and proliferation, it confirms on-target FGFR activity.
Off-Target Kinase Inhibition 1. Kinome Profiling: If available, consult a kinome scan profile for this compound to identify other potential kinase targets. If not available, consider performing a kinase profiling assay (e.g., KINOMEscan®). 2. Use Structurally Different Inhibitors: Test other selective inhibitors for the suspected off-target kinase to see if they replicate the phenotype.1. Identification of additional kinases potently inhibited by this compound. 2. Replication of the cytotoxic/anti-proliferative effect with other inhibitors strengthens the off-target hypothesis.
Paradoxical Signaling 1. Pathway Analysis: Perform a time-course and dose-response Western blot analysis of key signaling pathways (e.g., MAPK/ERK, PI3K/AKT, JAK/STAT) upon this compound treatment. Look for unexpected activation of pro-apoptotic or anti-proliferative signals.1. Identification of paradoxical activation of pathways that could explain the observed phenotype.
Experimental Artifacts 1. Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%). Run a vehicle-only control. 2. Compound Stability & Solubility: Confirm the stability and solubility of this compound in your cell culture medium. Precipitated compound can cause non-specific effects.1. No significant effect observed in the vehicle control group. 2. Consistent results with freshly prepared compound solutions.
Issue 2: Lack of a Clear Dose-Response Relationship

Question: I am not observing a typical sigmoidal dose-response curve with this compound in my cell viability assays. The curve is flat or shows a biphasic effect. What should I investigate?

Answer: A non-standard dose-response curve can indicate complex biological effects or technical issues with the assay.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Off-Target Effects at High Concentrations 1. Wider Concentration Range: Test a broader range of this compound concentrations (e.g., from picomolar to high micromolar) to fully define the dose-response curve. 2. Correlate with Target Inhibition: Perform Western blotting for p-FLT3 (in a positive control cell line) and p-FGFR at the same concentrations to correlate target inhibition with the viability data.1. May reveal a biphasic response, suggesting different mechanisms at different concentrations. 2. Helps to distinguish on-target from off-target concentration ranges.
Assay Interference 1. Cell-Free Assay Control: Run the viability assay (e.g., MTT, CellTiter-Glo®) with this compound in cell-free media to check for direct interference with the assay reagents.1. No signal change in the absence of cells, ruling out direct assay interference.
Cellular Heterogeneity 1. Clonal Selection: If the effect is observed over a longer treatment period, consider the possibility of selecting for a resistant subpopulation of cells.1. This is a complex issue to resolve but may require shorter-term assays or single-cell analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] It is designed to inhibit both wild-type and mutant forms of FLT3, as well as FGFR signaling, which can be a resistance pathway to FLT3 inhibitors.[3]

Q2: Why would this compound affect cells that do not have FLT3 mutations?

A2: While FLT3 mutations lead to constitutive activation and are a key target in diseases like acute myeloid leukemia (AML), FLT3-WT cells can still be affected by this compound through a few mechanisms:

  • FGFR Signaling Dependence: The FLT3-WT cells may be dependent on FGFR signaling for their proliferation and survival. Aberrant FGFR signaling is implicated in various cancers.[1][4]

  • Off-Target Effects: Like many kinase inhibitors, this compound may inhibit other kinases that are important for the survival of the specific FLT3-WT cell line being studied.

  • Inhibition of Wild-Type FLT3: In some contexts, the inhibition of wild-type FLT3 itself, if it is expressed and contributes to basal signaling, could have a biological effect.

Q3: What are the known downstream signaling pathways of FGFR?

A3: FGFR activation triggers several key downstream signaling pathways that are crucial for cell proliferation, survival, and migration. These include:

  • RAS-RAF-MEK-MAPK pathway

  • PI3K-AKT-mTOR pathway

  • JAK-STAT pathway

  • PLCγ pathway

Q4: What are common off-target effects of FGFR inhibitors that I should be aware of?

A4: Class effects of FGFR inhibitors are often related to the physiological roles of FGFR signaling and can include hyperphosphatemia, dry eyes, dry skin, and nail changes. While these are primarily observed in a clinical setting, they highlight the systemic role of FGFRs. In a cellular context, off-target effects would be specific to the inhibitor's kinome profile.

Q5: How can I confirm that the observed effect is on-target?

A5: To confirm on-target activity, you can perform a "rescue" experiment. If you can introduce a version of the target kinase (e.g., FGFR) that has a mutation preventing this compound from binding but preserving its kinase activity, the cells should become resistant to the drug's effects. Alternatively, using RNAi or CRISPR to knock down the target should phenocopy the effect of the inhibitor.

Experimental Protocols

Protocol 1: Western Blot for Signaling Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with a range of this compound concentrations (e.g., 0.1x, 1x, 10x the observed IC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH). Follow with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution) and a vehicle control.

  • Incubation: Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization solution (e.g., DMSO or a buffered SDS solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Visualizations

MAX_40279_Intended_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FLT3 Ligand FLT3 Ligand FLT3 FLT3-WT FLT3 Ligand->FLT3 FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Downstream\nSignaling Downstream Signaling FLT3->Downstream\nSignaling Activates FGFR->Downstream\nSignaling Activates MAX_40279 This compound MAX_40279->FLT3 Inhibits MAX_40279->FGFR Inhibits Troubleshooting_Workflow Start Unexpected result in FLT3-WT cells Check_FGFR Is the cell line FGFR-dependent? Start->Check_FGFR Check_Off_Target Are there known off-targets? Check_FGFR->Check_Off_Target No On_Target_Effect Hypothesis: On-target FGFR effect Check_FGFR->On_Target_Effect Yes Check_Experimental Are experimental controls in place? Check_Off_Target->Check_Experimental No Off_Target_Effect Hypothesis: Off-target effect Check_Off_Target->Off_Target_Effect Yes Perform_Kinome_Scan Perform Kinome Scan Check_Off_Target->Perform_Kinome_Scan Unknown Check_Experimental->On_Target_Effect Yes Artifact Hypothesis: Experimental artifact Check_Experimental->Artifact No Review_Protocols Review protocols and reagent quality Artifact->Review_Protocols Perform_Kinome_Scan->Off_Target_Effect Potential_Off_Target_Scenario cluster_targets Potential Targets MAX_40279 This compound FLT3 FLT3-WT (Low impact) MAX_40279->FLT3 FGFR FGFR (Expected impact) MAX_40279->FGFR Other Kinase (e.g., AURKA) Other Kinase (Unexpected impact) MAX_40279->Other Kinase (e.g., AURKA) Off-target Cell Proliferation\n& Survival Cell Proliferation & Survival FGFR->Cell Proliferation\n& Survival Inhibition reduces Other Kinase (e.g., AURKA)->Cell Proliferation\n& Survival Inhibition reduces

References

Addressing variability in MAX-40279 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MAX-40279. The information is designed to address potential variability in experimental outcomes and provide clear protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that acts as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] By binding to and inhibiting these receptor tyrosine kinases, including mutant forms of FLT3, this compound blocks their signaling pathways.[1][3] These pathways are crucial for the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia (AML).[1]

Q2: Which cancer types are most relevant for this compound research?

A2: this compound is primarily being investigated for the treatment of acute myeloid leukemia (AML). This is due to the high frequency of FLT3 mutations in this disease, which are associated with disease progression. The dual inhibitory action against FGFR also suggests potential applications in solid tumors where FGFR signaling is dysregulated.

Q3: What are the known resistance mechanisms to FLT3 inhibitors like this compound?

A3: Resistance to FLT3 inhibitors can arise through several mechanisms. On-target resistance often involves the acquisition of secondary mutations in the FLT3 kinase domain (e.g., D835Y) that reduce the binding affinity of the inhibitor. Off-target resistance can occur through the activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as the Ras/MAPK, PI3K/mTOR, or JAK/STAT5 pathways. Additionally, factors within the bone marrow microenvironment, like fibroblast growth factor 2 (FGF2), can promote resistance.

Q4: What preclinical in vivo data is available for this compound?

A4: Preclinical studies in xenograft models of AML have demonstrated the in vivo efficacy of this compound. The compound significantly inhibited tumor growth in mice bearing tumors derived from the MV4-11 (FLT3-ITD) and KG-1 (FGFR1 fusion) cell lines.

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy in AML Xenograft Models

Cell LineXenograft ModelThis compound DosageTreatment DurationTumor Growth InhibitionReference
MV4-11Mouse12 mg/kg, p.o., twice daily21-28 daysSignificant
KG-1Mouse12 mg/kg, p.o., twice daily21-28 daysSignificant

Experimental Protocols

In Vitro Kinase Assay for this compound

This protocol provides a general framework for assessing the inhibitory activity of this compound against FLT3 and FGFR kinases. The luminescent ADP-Glo™ Kinase Assay is recommended for its high sensitivity.

Materials:

  • Recombinant human FLT3 or FGFR kinase

  • This compound (dissolved in DMSO)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 µM. Further dilute the compound in kinase buffer to the desired final assay concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound or control (DMSO for 100% activity, a known potent inhibitor like staurosporine for 0% activity) to the wells of the 96-well plate.

    • Add 10 µL of the diluted kinase to each well, excluding the "no enzyme" control wells.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Add 10 µL of the ATP/substrate mixture to each well to start the reaction. The final reaction volume should be 25 µL. The optimal concentrations of the kinase, substrate, and ATP should be empirically determined.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand FL->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation MAX40279 This compound MAX40279->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates STAT STAT FGFR->STAT Activates FGF FGF FGF->FGFR Binds DAG DAG PLCg->DAG PKC PKC DAG->PKC GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) PKC->GeneExpression RAS_RAF_MEK_ERK->GeneExpression PI3K_AKT->GeneExpression STAT->GeneExpression MAX40279 This compound MAX40279->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_validation Validation Compound_Prep Prepare this compound Stock and Serial Dilutions In_Vitro_Assay In Vitro Kinase Assay (FLT3/FGFR) Compound_Prep->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Viability, Apoptosis) Compound_Prep->Cell_Based_Assay Cell_Culture Culture AML Cell Lines (e.g., MV4-11, KG-1) Cell_Culture->Cell_Based_Assay Reagent_Prep Prepare Assay Reagents (Kinase, Substrate, ATP, Buffers) Reagent_Prep->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Cell_Viability_Analysis Cell Viability Analysis Cell_Based_Assay->Cell_Viability_Analysis Western_Blot Western Blot for Downstream Signaling Cell_Based_Assay->Western_Blot In_Vivo_Studies In Vivo Xenograft Studies IC50_Determination->In_Vivo_Studies Cell_Viability_Analysis->In_Vivo_Studies

Caption: General Experimental Workflow for this compound Evaluation.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Q: We are observing significant variability in the IC50 values for this compound between experiments. What are the potential causes and how can we troubleshoot this?

A: Inconsistent IC50 values can be frustrating. Here are some common causes and troubleshooting steps:

  • Compound Solubility and Stability:

    • Potential Cause: this compound may be precipitating out of solution at higher concentrations or degrading over time in your assay buffer.

    • Troubleshooting Steps:

      • Visually inspect your compound dilutions for any signs of precipitation.

      • Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. The stock solution in DMSO should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term (up to 1 month).

      • Determine the solubility of this compound in your final assay buffer. You may need to include a small percentage of a solubilizing agent like DMSO, but be mindful of its potential effects on enzyme activity.

  • Reagent Consistency:

    • Potential Cause: Variations in the quality or concentration of ATP, substrate, or the kinase itself can significantly impact IC50 values.

    • Troubleshooting Steps:

      • Use high-quality, fresh reagents.

      • Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.

      • Ensure the ATP concentration is consistent across experiments, as ATP-competitive inhibitors like this compound will show a shift in IC50 with varying ATP levels.

  • Assay Conditions:

    • Potential Cause: Minor variations in incubation times, temperature, or plate reader settings can introduce variability.

    • Troubleshooting Steps:

      • Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously.

      • Ensure uniform temperature across the assay plate during incubation. Avoid "edge effects" by not using the outer wells or by filling them with buffer.

      • Use the same plate reader settings for all experiments.

Issue 2: Inconsistent Cell Viability Results

Q: Our cell viability assays with this compound are showing inconsistent results. What could be the reason?

A: Variability in cell-based assays can stem from several factors:

  • Cell Health and Passage Number:

    • Potential Cause: Cells that are unhealthy, have been in culture for too long (high passage number), or are at an inappropriate density can respond differently to the compound.

    • Troubleshooting Steps:

      • Use cells within a consistent and low passage number range.

      • Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

      • Optimize cell seeding density to ensure they are not over-confluent or too sparse at the end of the assay.

  • Inconsistent Compound Exposure:

    • Potential Cause: Similar to in vitro assays, poor solubility or degradation of this compound in the cell culture medium can lead to inconsistent exposure.

    • Troubleshooting Steps:

      • Ensure this compound is fully dissolved in the culture medium.

      • Consider the stability of the compound in the medium over the duration of your experiment. It may be necessary to refresh the medium with a new compound during longer incubation periods.

  • Variability in Assay Readout:

    • Potential Cause: The choice of viability assay and the timing of the readout can influence the results.

    • Troubleshooting Steps:

      • Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental conditions.

      • Perform a time-course experiment to determine the optimal endpoint for measuring cell viability after treatment with this compound.

Issue 3: Unexpected Off-Target Effects

Q: We are observing cellular effects that don't seem to be solely explained by FLT3 or FGFR inhibition. How can we investigate potential off-target effects of this compound?

A: While this compound is a potent dual inhibitor, like many kinase inhibitors, it may have off-target activities.

  • Investigating Off-Target Kinase Inhibition:

    • Potential Cause: this compound may be inhibiting other kinases with structural similarities to FLT3 and FGFR.

    • Troubleshooting Steps:

      • Perform a broad-spectrum kinase panel screening to identify other potential kinase targets of this compound.

      • Consult literature for known off-target effects of other dual FLT3/FGFR inhibitors.

  • Using Control Cell Lines:

    • Potential Cause: The observed phenotype may be specific to the genetic background of your cell line.

    • Troubleshooting Steps:

      • Use a panel of cell lines with varying expression levels of FLT3 and FGFR to correlate the compound's effect with target expression.

      • Employ isogenic cell line pairs (with and without the target kinases) if available, to confirm that the observed effects are on-target.

  • Rescue Experiments:

    • Potential Cause: If the effect is on-target, it should be reversible by bypassing the inhibited pathway.

    • Troubleshooting Steps:

      • Attempt to "rescue" the phenotype by activating downstream signaling components of the FLT3 or FGFR pathways. For example, providing a constitutively active form of a downstream effector.

Troubleshooting_Decision_Tree cluster_ic50 IC50 Variability cluster_viability Cell Viability Variability cluster_offtarget Unexpected Phenotype Start Inconsistent Experimental Outcomes with this compound Issue_Type What is the nature of the inconsistency? Start->Issue_Type Check_Compound Check Compound Solubility & Stability Issue_Type->Check_Compound IC50 Values Check_Cells Assess Cell Health & Passage Number Issue_Type->Check_Cells Cell Viability Kinase_Panel Perform Kinase Panel Screening Issue_Type->Kinase_Panel Off-Target Effects Check_Reagents Verify Reagent Consistency (ATP, Kinase) Check_Compound->Check_Reagents Check_Conditions Standardize Assay Conditions (Time, Temp) Check_Reagents->Check_Conditions Check_Exposure Ensure Consistent Compound Exposure Check_Cells->Check_Exposure Check_Assay Optimize Viability Assay Readout Check_Exposure->Check_Assay Control_Cells Use Control Cell Lines Kinase_Panel->Control_Cells Rescue_Expt Conduct Rescue Experiments Control_Cells->Rescue_Expt

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Identifying potential artifacts in MAX-40279 high-throughput screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MAX-40279 in high-throughput screening (HTS) campaigns. Our goal is to help you identify and mitigate potential artifacts to ensure the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during HTS assays with this compound, presenting them in a question-and-answer format.

Q1: My primary screen has identified a high number of hits with this compound. How can I differentiate between true hits and false positives?

A high hit rate can be exciting, but it often indicates the presence of assay artifacts. False positives are compounds that appear active in a primary screen but do not have genuine activity against the intended target. It is crucial to implement a robust hit confirmation strategy to eliminate these artifacts early in the process.

Troubleshooting Steps:

  • Orthogonal Assays: Employ an assay with a different detection principle than the primary screen to confirm activity. For example, if your primary assay is luminescence-based, a follow-up assay could utilize fluorescence polarization or a direct enzymatic activity measurement.

  • Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology itself. Common counter-screens include those for luciferase inhibition (if applicable) and general cytotoxicity.[1][2]

  • Dose-Response Curves: Generate full dose-response curves for all initial hits. True inhibitors will typically display a sigmoidal curve with a clear IC50 value, while artifacts may show irregular or steep curves.

  • Biophysical Methods: Utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the target protein.[3][4][5]

Q2: I am observing a high background signal or autofluorescence in my assay wells containing this compound. What could be the cause and how can I address it?

This compound, like many heterocyclic compounds, has the potential to exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.

Troubleshooting Steps:

  • Spectral Scanning: Perform a spectral scan of this compound to determine its excitation and emission profile. This will help you assess if there is an overlap with the fluorophores used in your assay.

  • Red-Shifted Dyes: If there is significant spectral overlap, consider using red-shifted fluorophores in your assay, as compound autofluorescence is often less prominent at longer wavelengths.

  • Control Wells: Include control wells containing only this compound and assay buffer to quantify its contribution to the overall signal. This background can then be subtracted from the experimental wells.

  • Time-Resolved Fluorescence (TRF): If available, switch to a TRF-based assay format, which can minimize interference from short-lived background fluorescence.

Q3: My results with this compound are inconsistent and show poor reproducibility. What are the potential sources of this variability?

Inconsistent results can stem from several factors, including compound properties and assay conditions. One common cause for kinase inhibitors is aggregation.

Troubleshooting Steps:

  • Aggregation Assessment: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes. This can be assessed by including a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. A significant decrease in inhibition in the presence of the detergent suggests aggregation is occurring.

  • Solubility Issues: Ensure this compound is fully solubilized in your assay buffer. Poor solubility can lead to precipitation and variable concentrations in the assay wells. Consider performing a solubility test at the highest concentration used in your screen.

  • Reagent Quality and Handling: Verify the quality and consistency of all reagents, including the kinase, substrate, and ATP. Ensure proper mixing and dispensing techniques to minimize well-to-well variability.

Q4: this compound appears to be a potent inhibitor in my primary biochemical assay, but shows no activity in a cell-based assay. What could explain this discrepancy?

This is a common challenge in drug discovery and can be attributed to several factors related to the transition from a simplified biochemical environment to a complex cellular context.

Troubleshooting Steps:

  • Cell Permeability: this compound may have poor cell permeability. Consider using cell lines with known differences in membrane transporter expression or employing a cell-based target engagement assay.

  • Cytotoxicity: The compound may be cytotoxic at the concentrations tested, leading to a loss of signal that could be misinterpreted as a lack of inhibition. It is essential to run a parallel cytotoxicity assay to determine the compound's therapeutic window.

  • Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). As this compound is an ATP-competitive inhibitor, its apparent potency will be lower in a cellular environment.

  • Off-Target Effects in Cells: The compound might be engaging other cellular targets that counteract its effect on FLT3 or FGFR.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in troubleshooting and validating hits from your HTS campaign.

Protocol 1: Luciferase Counter-Screen Assay

This protocol is designed to identify compounds that directly inhibit firefly luciferase, a common reporter in HTS assays.

Materials:

  • Recombinant Firefly Luciferase

  • Luciferin Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgSO4, 1 mM DTT)

  • ATP

  • This compound and other test compounds

  • White, opaque 384-well plates

Procedure:

  • Prepare a solution of recombinant firefly luciferase in assay buffer.

  • In a 384-well plate, add your test compounds at the desired concentrations. Include a positive control (a known luciferase inhibitor) and a negative control (DMSO vehicle).

  • Add the luciferase solution to all wells and incubate for 15 minutes at room temperature.

  • Prepare the luciferin/ATP substrate solution according to the manufacturer's instructions.

  • Add the substrate solution to all wells to initiate the luminescent reaction.

  • Immediately measure the luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the DMSO control. Compounds that show significant inhibition of luciferase activity are potential false positives in your primary screen.

Protocol 2: Detergent-Based Assay for Compound Aggregation

This protocol helps determine if the inhibitory activity of this compound is due to the formation of aggregates.

Materials:

  • Your primary kinase assay components (FLT3 or FGFR, substrate, ATP)

  • Assay Buffer

  • Triton X-100 (or another non-ionic detergent)

  • This compound

  • 384-well assay plates

Procedure:

  • Prepare two sets of assay buffer: one with and one without 0.01% Triton X-100.

  • Set up your standard kinase assay in parallel using both buffer conditions.

  • For each condition, include wells with a dose-response of this compound, a positive control inhibitor, and a negative (DMSO) control.

  • Run the kinase reaction and measure the output as you would for your primary assay.

Data Analysis:

Compare the IC50 values of this compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 value (i.e., a decrease in potency) in the presence of the detergent is indicative of aggregation-based inhibition.

Protocol 3: Cell-Based FLT3/FGFR Phosphorylation Assay

This orthogonal assay confirms the activity of this compound in a more physiologically relevant context by measuring the inhibition of receptor phosphorylation in intact cells.

Materials:

  • Cell line expressing FLT3 or FGFR (e.g., MV4-11 for FLT3-ITD, or engineered cell lines)

  • Cell culture medium

  • This compound

  • Ligand for receptor stimulation (e.g., FLT3 ligand or FGF)

  • Lysis buffer

  • Phospho-FLT3 or Phospho-FGFR specific antibodies

  • ELISA or Western blot reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere (if applicable).

  • Starve the cells of serum for several hours to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with a dose-response of this compound for 1-2 hours.

  • Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.

  • Lyse the cells and quantify the levels of phosphorylated FLT3 or FGFR using an ELISA or Western blot.

Data Analysis:

Determine the IC50 of this compound for the inhibition of ligand-induced receptor phosphorylation. This cellular IC50 can then be compared to the biochemical IC50 to assess cell permeability and on-target efficacy.

Quantitative Data Summary

The following tables provide a structured way to organize and compare data from your troubleshooting and validation experiments.

Table 1: this compound Hit Confirmation Data

Compound IDPrimary Screen Activity (%)Orthogonal Assay IC50 (µM)Luciferase Counter-Screen IC50 (µM)Cytotoxicity CC50 (µM)
This compound
Hit 2
Hit 3

Table 2: Investigation of this compound Aggregation

Compound IDBiochemical IC50 (µM) - No DetergentBiochemical IC50 (µM) + 0.01% Triton X-100IC50 Fold Shift
This compound
Known Aggregator
Non-Aggregator

Visualizations

The following diagrams illustrate key concepts and workflows for identifying HTS artifacts.

HTS_Triage_Workflow Primary_Screen Primary HTS Hit_Confirmation Dose-Response Confirmation Primary_Screen->Hit_Confirmation Initial Hits Orthogonal_Assay Orthogonal Assay Hit_Confirmation->Orthogonal_Assay Artifacts Artifacts Hit_Confirmation->Artifacts Poor Dose-Response Counter_Screens Counter-Screens Orthogonal_Assay->Counter_Screens Confirmed Actives Orthogonal_Assay->Artifacts Inactive Biophysical_Assays Biophysical Assays Counter_Screens->Biophysical_Assays Specific Hits Counter_Screens->Artifacts Non-specific Activity Validated_Hits Validated Hits Biophysical_Assays->Validated_Hits Direct Binders Biophysical_Assays->Artifacts No Direct Binding

Caption: A logical workflow for triaging hits from a primary high-throughput screen to identify validated leads and eliminate artifacts.

Artifact_Decision_Tree Start Hit from Primary Screen Check_Aggregation Activity reduced with detergent? Start->Check_Aggregation Check_Assay_Interference Active in counter-screen? Check_Aggregation->Check_Assay_Interference No Is_Aggregator Likely Aggregator Artifact Check_Aggregation->Is_Aggregator Yes Check_Cellular_Activity Active in cell-based assay? Check_Assay_Interference->Check_Cellular_Activity No Is_Interfering Likely Assay Interference (e.g., Luciferase Inhibitor) Check_Assay_Interference->Is_Interfering Yes Is_Not_Permeable Potential Permeability Issue or Cytotoxicity Check_Cellular_Activity->Is_Not_Permeable No Is_Confirmed_Hit Proceed with Hit Validation Check_Cellular_Activity->Is_Confirmed_Hit Yes

Caption: A decision tree to guide the classification of HTS hits as either potential artifacts or confirmed hits based on secondary assay results.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 FLT3->STAT5 FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation MAX40279 This compound MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits

References

Validation & Comparative

A Preclinical Efficacy Showdown: MAX-40279 vs. Quizartinib in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, two notable inhibitors, MAX-40279 and quizartinib, present distinct profiles in their preclinical efficacy and mechanisms of action. This guide offers a comparative analysis of these two agents, providing researchers, scientists, and drug development professionals with a comprehensive overview based on available experimental data.

At a Glance: Key Differences

FeatureThis compoundQuizartinib
Target(s) Dual FLT3 and FGFR inhibitor.[1][2][3]Selective FLT3 inhibitor.[4][5]
Mechanism of Action Inhibits both FLT3 and FGFR signaling pathways.Potent, type II inhibitor that binds to the inactive conformation of FLT3.
Potency (FLT3-ITD) Data not publicly available.High potency with IC50 values <1 nM in various cell lines.
Activity Against Resistance Mutations Effective against FLT3-D835Y mutation.Resistance conferred by secondary mutations in the tyrosine kinase domain, such as D835Y and F691L.
In Vivo Efficacy Demonstrated significant tumor growth inhibition (58% to 106%) in AML xenograft models.Induces tumor regression in mouse xenograft models at doses ≥1 mg/kg.
Pharmacokinetics Orally active with higher concentration in bone marrow than plasma in preclinical models.Orally administered with a long half-life, supporting sustained FLT3 inhibition.
Clinical Development Stage Phase 1 clinical trials.FDA-approved for newly diagnosed FLT3-ITD positive AML.

Delving into the Data: A Head-to-Head Comparison

In Vitro Potency and Selectivity

Quizartinib has demonstrated exceptional potency against FLT3-ITD, with half-maximal inhibitory concentrations (IC50) in the sub-nanomolar range in various AML cell lines, including MV4-11, MOLM-13, and MOLM-14. As a type II inhibitor, its efficacy is primarily directed against the inactive conformation of the FLT3 kinase. This specificity, however, renders it susceptible to resistance through secondary point mutations in the tyrosine kinase domain, notably at the D835 and F691 residues.

This compound, in contrast, is a dual inhibitor targeting both FLT3 and the Fibroblast Growth Factor Receptor (FGFR). This dual-targeting mechanism is designed to overcome resistance pathways that may be activated through the bone marrow microenvironment. Preclinical data indicate that this compound is effective against the quizartinib-resistant FLT3-D835Y mutation. While specific IC50 values for this compound are not yet publicly available, its demonstrated activity against this key resistance mutation suggests a potential advantage in a relapsed or refractory setting.

In Vivo Efficacy in AML Models

In preclinical xenograft models of AML, both agents have shown significant anti-tumor activity. This compound inhibited AML xenograft tumor growth by 58% to 106% without significant toxicity. A key pharmacokinetic feature of this compound is its preferential accumulation in the bone marrow, achieving higher concentrations in this target compartment compared to plasma in rat models. This could be advantageous for targeting leukemia cells within their protective niche.

Quizartinib has also demonstrated potent in vivo efficacy, leading to tumor regression in mouse xenograft models at doses of 1 mg/kg and higher. Its clinical efficacy is well-established, with the QuANTUM-First trial showing a significant improvement in overall survival for patients with newly diagnosed FLT3-ITD-positive AML when quizartinib was added to standard chemotherapy.

Signaling Pathways and Mechanisms of Action

FLT3 mutations lead to constitutive activation of the kinase, driving downstream signaling pathways crucial for cell proliferation and survival, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits MAX40279 This compound MAX40279->FLT3 Inhibits FGFR FGFR MAX40279->FGFR Inhibits

Caption: FLT3 signaling pathway and points of inhibition by this compound and quizartinib.

Quizartinib selectively inhibits the autophosphorylation of FLT3, thereby blocking these downstream cascades and inducing apoptosis in FLT3-ITD-positive leukemia cells. This compound exerts its effect by inhibiting both FLT3 and FGFR, potentially offering a broader blockade of proliferative signals and a strategy to circumvent resistance mediated by the FGF/FGFR axis in the bone marrow microenvironment.

Experimental Protocols

In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Add serially diluted inhibitor (this compound or quizartinib) A->B C Incubate to allow kinase reaction B->C D Add detection reagents (e.g., antibody and fluorophore) C->D E Measure signal (e.g., TR-FRET) D->E F Calculate IC50 values E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Recombinant FLT3 kinase (wild-type or mutant) is incubated with a specific substrate and ATP.

  • The inhibitor (this compound or quizartinib) is added in a series of dilutions.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and a detection reagent (e.g., a phosphorylation-specific antibody labeled with a fluorophore) is added.

  • The signal, which is proportional to the kinase activity, is measured.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay

The effect of the inhibitors on the growth of AML cell lines is typically assessed using a cell viability assay.

Methodology:

  • AML cells (e.g., MV4-11, MOLM-13) are seeded in multi-well plates.

  • Cells are treated with a range of concentrations of this compound or quizartinib.

  • After a defined incubation period (e.g., 72 hours), a reagent to measure cell viability (e.g., resazurin-based or ATP-based) is added.

  • The signal (fluorescence or luminescence) is measured, which correlates with the number of viable cells.

  • The IC50 for cell growth inhibition is determined from the dose-response curve.

In Vivo Xenograft Efficacy Study

To evaluate the anti-tumor activity in a living organism, AML xenograft models are utilized.

Xenograft_Workflow A Implant human AML cells (e.g., MV4-11) into immunocompromised mice B Allow tumors to establish A->B C Randomize mice into treatment groups (vehicle, this compound, quizartinib) B->C D Administer treatment (e.g., oral gavage) C->D E Monitor tumor volume and body weight D->E F Assess tumor growth inhibition E->F

Caption: Workflow for an in vivo AML xenograft efficacy study.

Methodology:

  • Human AML cells are injected subcutaneously or intravenously into immunodeficient mice.

  • Once tumors are established and reach a certain volume, mice are randomized into treatment and control groups.

  • The investigational drug (this compound or quizartinib) or a vehicle control is administered, typically orally, for a specified duration.

  • Tumor volume and the body weight of the mice are measured regularly.

  • At the end of the study, the percentage of tumor growth inhibition is calculated to determine the in vivo efficacy.

Conclusion

Both this compound and quizartinib demonstrate significant promise in targeting FLT3-mutated AML. Quizartinib, a highly potent and selective FLT3 inhibitor, has a well-defined clinical profile and has already impacted the treatment landscape. This compound, with its dual FLT3/FGFR inhibitory activity and potential to overcome certain resistance mechanisms, represents a next-generation approach. Further preclinical and clinical data, particularly head-to-head comparative studies and detailed potency information for this compound, will be crucial to fully elucidate their respective roles in the management of this challenging disease.

References

A Head-to-Head Comparison of MAX-40279 and Sorafenib in Resistant Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of MAX-40279 and sorafenib, with a focus on their efficacy in resistant leukemia models. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy where mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common and associated with poor prognosis. While FLT3 inhibitors like sorafenib have shown clinical activity, the development of resistance is a significant challenge. This compound is a novel dual inhibitor of FLT3 and fibroblast growth factor receptor (FGFR) designed to overcome known mechanisms of resistance to first-generation FLT3 inhibitors. This guide details the mechanisms of action, preclinical efficacy, and methodologies for evaluating these two compounds in resistant leukemia models.

Data Presentation

Table 1: Kinase Inhibition Profile
Kinase TargetThis compoundSorafenib
Primary Targets FLT3 (including ITD and TKD mutants), FGFR[1][2]RAF kinases (BRAF, c-RAF), VEGFR, PDGFR, c-KIT, FLT3[3]
Key Resistance Mutation Coverage Effective against sorafenib-resistant FLT3 mutants (e.g., D835Y)[2][4]Less effective or inactive against certain FLT3 tyrosine kinase domain (TKD) mutations (e.g., D835Y)
Table 2: In Vitro Cellular Activity in AML Cell Lines
Cell LineFLT3 StatusThis compound IC₅₀ (nM)Sorafenib IC₅₀ (nM)
MV4-11 FLT3-ITDData not publicly available~1-10
MOLM-13 FLT3-ITDData not publicly available~5-20
Ba/F3 FLT3-ITD FLT3-ITD (transfected)Data not publicly available~5
Ba/F3 FLT3-D835Y FLT3-TKD (transfected, sorafenib-resistant)Data not publicly available>1000
MOLM-13-RES FLT3-ITD + D835Y (sorafenib-resistant)Data not publicly availableMarkedly resistant compared to parental MOLM-13

Note: Specific IC₅₀ values for this compound are not yet publicly available in peer-reviewed literature. Preclinical data indicates its potency against sorafenib-resistant mutants.

Table 3: In Vivo Efficacy in AML Xenograft Models
CompoundModelDosingKey FindingsReference
This compound MV4-11 (FLT3-ITD) & KG-1 (FGFR driven) xenografts12 mg/kg, p.o., twice daily for 21-28 daysSignificant tumor growth inhibition (58% to 106%) without significant body weight loss. Higher drug concentration in bone marrow than plasma.
Sorafenib FLT3-ITD murine xenograftOral administrationSignificantly lowered leukemic burden in spleen and liver and prolonged survival.

Mechanisms of Action and Resistance

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cell proliferation and angiogenesis. In AML, its primary efficacy is attributed to the inhibition of the constitutively activated FLT3 receptor in leukemic blasts. However, resistance to sorafenib can emerge through several mechanisms:

  • Secondary FLT3 Mutations: Point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, can interfere with the binding of sorafenib.

  • Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the PI3K/mTOR and JAK/STAT3 pathways, can sustain cell survival and proliferation despite FLT3 inhibition. Activation of the STAT3 pathway can lead to increased expression of the anti-apoptotic protein BCL2, further contributing to resistance.

  • Bone Marrow Microenvironment: Stromal cells in the bone marrow can secrete growth factors like FGF2, which can activate the FGFR pathway in leukemic cells, providing an alternative survival signal and conferring resistance to FLT3 inhibitors.

This compound is rationally designed to overcome these resistance mechanisms. As a dual inhibitor of both FLT3 and FGFR, it simultaneously targets the primary oncogenic driver and a key resistance pathway. Its demonstrated activity against sorafenib-resistant FLT3-TKD mutations suggests a different binding mode or a broader specificity within the FLT3 kinase domain.

Mandatory Visualizations

Signaling Pathways

Signaling_Pathways cluster_sorafenib Sorafenib cluster_max40279 This compound FLT3_S FLT3-ITD RAS_S RAS FLT3_S->RAS_S RAF_S RAF RAS_S->RAF_S MEK_S MEK RAF_S->MEK_S ERK_S ERK MEK_S->ERK_S Proliferation_S Leukemic Cell Proliferation & Survival ERK_S->Proliferation_S Sorafenib Sorafenib Sorafenib->FLT3_S Sorafenib->RAF_S FLT3_M FLT3-ITD / D835Y RAS_M RAS FLT3_M->RAS_M PI3K_M PI3K FLT3_M->PI3K_M FGFR_M FGFR FGFR_M->RAS_M FGFR_M->PI3K_M RAF_M RAF RAS_M->RAF_M MEK_M MEK RAF_M->MEK_M ERK_M ERK MEK_M->ERK_M Proliferation_M Leukemic Cell Proliferation & Survival ERK_M->Proliferation_M AKT_M AKT PI3K_M->AKT_M AKT_M->Proliferation_M MAX40279 This compound MAX40279->FLT3_M MAX40279->FGFR_M

Caption: Simplified signaling pathways targeted by sorafenib and this compound in AML.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture of AML cell lines (e.g., MV4-11, MOLM-13, sorafenib-resistant lines) MTT_Assay Cell Viability (MTT) Assay - Treat cells with serial dilutions of this compound or sorafenib - Incubate for 72 hours - Determine IC50 values Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis - Treat cells with compounds for 2-4 hours - Lyse cells and separate proteins by SDS-PAGE - Probe for p-FLT3, total FLT3, p-ERK, total ERK Cell_Culture->Western_Blot End End MTT_Assay->End Western_Blot->End Xenograft Establish AML Xenograft Model - Inject AML cells into immunodeficient mice Treatment Drug Treatment - Administer this compound or sorafenib orally - Monitor tumor volume and body weight Xenograft->Treatment Efficacy Assess Efficacy - Measure tumor growth inhibition - Analyze survival Treatment->Efficacy Efficacy->End Start Start Start->Cell_Culture Start->Xenograft

Caption: A general workflow for the preclinical comparison of this compound and sorafenib.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound and sorafenib on AML cell lines.

  • Cell Seeding:

    • Harvest logarithmically growing AML cells (e.g., MV4-11, MOLM-13, and their sorafenib-resistant counterparts).

    • Perform a cell count and assess viability using Trypan Blue exclusion (should be >90%).

    • Resuspend cells in fresh culture medium to a final concentration of 0.5-1.0 x 10⁵ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a few hours to allow cells to acclimatize.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and sorafenib in culture medium. A 10-point, 3-fold dilution series is recommended for initial experiments.

    • Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Gently pipette to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC₅₀ value.

Western Blot for FLT3 Phosphorylation

This protocol is for assessing the inhibition of FLT3 autophosphorylation by this compound and sorafenib in AML cells.

  • Cell Treatment and Lysis:

    • Seed AML cells in 6-well plates at a density of 1-2 x 10⁶ cells/mL.

    • Treat the cells with various concentrations of this compound or sorafenib for 2-4 hours at 37°C.

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated FLT3 (p-FLT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total FLT3 as a loading control.

    • Quantify the band intensities to determine the relative levels of FLT3 phosphorylation.

AML Xenograft Model

This protocol provides a general framework for establishing and utilizing an AML xenograft model to evaluate in vivo efficacy.

  • Cell Preparation and Injection:

    • Use a well-characterized AML cell line, such as MV4-11.

    • Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100-200 µL.

    • Inject the cell suspension intravenously (tail vein) or subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Monitoring:

    • For subcutaneous models, monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • For disseminated leukemia models, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and periodically assess leukemic engraftment in peripheral blood or bone marrow by flow cytometry for human CD45 marker.

  • Drug Administration:

    • Once tumors are established (e.g., 100-200 mm³ for subcutaneous models) or engraftment is confirmed, randomize the mice into treatment groups (vehicle control, this compound, sorafenib).

    • Administer the compounds orally at the desired dose and schedule (e.g., daily or twice daily).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

    • For survival studies, monitor the mice until they reach a predefined endpoint and plot Kaplan-Meier survival curves.

Conclusion

The available preclinical data suggests that this compound is a promising therapeutic agent for AML, particularly in cases of resistance to first-generation FLT3 inhibitors like sorafenib. Its dual targeting of FLT3 and FGFR addresses a key mechanism of acquired resistance. Further head-to-head studies with publicly available quantitative data will be crucial to fully delineate the comparative efficacy of these two compounds. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Ponatinib as an Alternative to MAX-40279 for FLT3 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting leukemic cell growth and survival.[2] Consequently, FLT3 has emerged as a key therapeutic target in AML.

This guide provides a comparative analysis of two small molecule inhibitors with activity against FLT3: Ponatinib and MAX-40279. Ponatinib is a multi-targeted kinase inhibitor, while this compound is a dual inhibitor of FLT3 and fibroblast growth factor receptor (FGFR).[3][4] This document summarizes their performance based on available preclinical data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to aid researchers in evaluating these compounds as potential therapeutic agents for FLT3-driven malignancies.

Target Profile and Mechanism of Action

Ponatinib is a potent oral pan-BCR-ABL inhibitor that also demonstrates significant inhibitory activity against several other kinases, including FLT3. Its mechanism of action involves binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways.

This compound is an orally bioavailable dual inhibitor targeting both FLT3 and FGFR. The rationale for dual inhibition stems from findings that increased expression of FGF2 in the bone marrow stroma can contribute to resistance to FLT3 inhibitors. By simultaneously inhibiting both pathways, this compound is designed to overcome this resistance mechanism.

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: FLT3 signaling pathway activation and downstream effects.

Quantitative Data Comparison

The following tables summarize the available in vitro efficacy data for Ponatinib and this compound against wild-type and various mutant forms of FLT3.

Table 1: In Vitro Kinase and Cellular IC50 Values for Ponatinib

Target/Cell LineMutationIC50 (nM)Reference
FLT3Wild-Type12.6
FLT3-ITD-2 (cellular)
Primary AML BlastsFLT3-ITD4
Ba/F3 cellsFLT3-ITD3
Ba/F3 cellsFLT3-ITD/F691L52
Ba/F3 cellsFLT3-ITD/D835V>200
Ba/F3 cellsFLT3-ITD/D835Y>200
Ba/F3 cellsFLT3-ITD/D835F>200

Table 2: In Vitro Kinase and Cellular IC50 Values for this compound

TargetMutationEfficacyReference
FLT3Wild-TypePotent Inhibition
FLT3ITDSimilar to other FLT3i
FLT3D835YEffective Inhibition
FGFR-Superior Inhibition

Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. The table reflects the qualitative descriptions of its activity.

Resistance Profile

A critical aspect of tyrosine kinase inhibitors is their susceptibility to resistance mutations.

Ponatinib: While effective against the FLT3-ITD mutation, Ponatinib shows significantly reduced activity against mutations in the activation loop, particularly at the D835 residue. This suggests that patients developing D835 mutations may become resistant to Ponatinib therapy. However, it appears to retain activity against the gatekeeper mutation F691L.

This compound: Preclinical data suggest that this compound is effective against FLT3 mutants that are resistant to other inhibitors, such as those with the D835Y mutation. Its dual-targeting mechanism of both FLT3 and FGFR is also proposed to overcome resistance driven by the tumor microenvironment.

In Vivo Efficacy

Both Ponatinib and this compound have demonstrated anti-tumor activity in mouse xenograft models of AML.

Ponatinib: In an MV4-11 (FLT3-ITD positive) mouse xenograft model, once-daily oral administration of Ponatinib led to a dose-dependent inhibition of tumor growth and tumor regression.

This compound: In both MV4-11 and KG-1 (FGFR driven) xenograft models, this compound significantly inhibited tumor growth without causing significant weight loss in the animals. It has also been noted to have a much higher concentration in the bone marrow compared to plasma in rats, which is advantageous for treating leukemia.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these inhibitors.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow start Start add_kinase Add Kinase, Substrate, ATP, and Inhibitor start->add_kinase incubate1 Incubate at Room Temp add_kinase->incubate1 add_adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) incubate1->add_adp_glo incubate2 Incubate add_adp_glo->incubate2 add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->add_detection incubate3 Incubate add_detection->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence end End read_luminescence->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reaction Setup: In a multi-well plate, combine the kinase (e.g., recombinant FLT3), a suitable substrate, ATP, and varying concentrations of the inhibitor (Ponatinib or this compound).

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP back to ATP.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • Detection: Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (e.g., MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a predetermined density.

  • Inhibitor Treatment: Add varying concentrations of Ponatinib or this compound to the wells and incubate for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate to allow for the conversion of the tetrazolium compound into a colored formazan product by metabolically active cells.

  • Absorbance Reading: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control and plot against inhibitor concentration to calculate the IC50 for cell proliferation.

Western Blot for FLT3 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3, a direct measure of its activation state, in response to inhibitor treatment.

Western_Blot_Workflow Western Blot Workflow for p-FLT3 start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (anti-p-FLT3) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Detection (e.g., ECL) secondary_ab->detection end End detection->end

Caption: Generalized workflow for Western blot analysis.

Methodology:

  • Cell Treatment and Lysis: Treat AML cells with the inhibitor for a defined period, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on film or by a digital imager. The intensity of the band corresponds to the amount of p-FLT3. Total FLT3 and a loading control (e.g., beta-actin) should also be blotted for normalization.

AML Xenograft Mouse Model

This in vivo model is used to assess the anti-tumor efficacy of the inhibitors in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject human AML cells (e.g., MV4-11) into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (Ponatinib or this compound) or a vehicle control orally at a specified dose and schedule.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Conclusion

Both Ponatinib and this compound demonstrate potent inhibitory activity against FLT3 and show promise as therapeutic agents for FLT3-driven AML. Ponatinib, a multi-kinase inhibitor, is effective against FLT3-ITD but is less active against D835 mutations. This compound, a dual FLT3/FGFR inhibitor, is designed to overcome certain resistance mechanisms, including those mediated by the bone marrow microenvironment and potentially D835 mutations.

The choice between these inhibitors for further research and development would depend on the specific context, including the mutational status of the target patient population and the desired selectivity profile. Direct, head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative merits. The experimental protocols provided herein offer a framework for conducting such comparative studies.

References

A Comparative Analysis of MAX-40279 and Lenvatinib in FGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Efficacy

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) signaling has emerged as a critical pathway in tumorigenesis and a key target for drug development. This guide provides a comparative overview of two prominent FGFR inhibitors: MAX-40279, a dual inhibitor of FGFR and FMS-like tyrosine kinase 3 (FLT3), and lenvatinib, a multi-kinase inhibitor. This comparison is based on available preclinical data to inform researchers and drug development professionals on their relative efficacy in FGFR inhibition.

Executive Summary

Lenvatinib is a well-characterized multi-kinase inhibitor with demonstrated potent inhibition of FGFR1-4, in addition to VEGFR1-3, PDGFRα, KIT, and RET.[1] Extensive preclinical data from in vitro and in vivo studies are available, showcasing its anti-angiogenic and anti-tumor activities.

This compound is identified as a dual inhibitor of FLT3 and FGFR.[2] Preclinical studies have highlighted its potent activity in Acute Myeloid Leukemia (AML) models, particularly those with FLT3 mutations. While described as having "superior FGFR inhibitory activity," publicly available quantitative data on its specific efficacy against FGFR kinases and FGFR-driven cancer models is limited, making a direct, comprehensive comparison with lenvatinib challenging at this time.

Kinase Inhibition Profile

A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals lenvatinib's potent activity against the FGFR family. Data for this compound's specific FGFR kinase inhibition is not as widely available in the public domain.

Kinase TargetThis compound IC50 (nM)Lenvatinib IC50 (nM)
FGFR1 Data not available46[2]
FGFR2 Data not availableData not available in provided results
FGFR3 Data not availableData not available in provided results
FGFR4 Data not availableData not available in provided results
FLT3 Data available (specific values not provided)Not a primary target
VEGFR1 Not a primary target22[2]
VEGFR2 (KDR) Not a primary target4.0[2]
VEGFR3 (Flt-4) Not a primary target5.2
PDGFRα Not a primary target51
PDGFRβ Not a primary target100
KIT Not a primary targetData available (specific values not provided)
RET Not a primary targetData available (specific values not provided)

Table 1: Comparison of Kinase Inhibitory Activity (IC50). This table summarizes the reported IC50 values for this compound and lenvatinib against various kinases. The lack of specific public data for this compound's FGFR inhibition is a notable gap.

In Vitro Cell-Based Assay Data

The efficacy of a kinase inhibitor is further evaluated by its ability to inhibit the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

Cell LineCancer TypeFGFR AberrationThis compound IC50 (µM)Lenvatinib IC50 (µM)
Hep3B2.1-7Hepatocellular CarcinomaFGF19 expressingData not available0.23
HuH-7Hepatocellular CarcinomaFGF19 expressingData not available0.42
JHH-7Hepatocellular CarcinomaFGF19 expressingData not available0.64
SNU-398Hepatocellular CarcinomaFGFR expressingData not available1.56
Li-7Hepatocellular CarcinomaFGFR expressingData not available1.65
HuH-1Hepatocellular CarcinomaFGFR expressingData not available2.59
SNU-16Gastric CancerFGFR2 amplificationData not available0.005-0.01
KATOIIIGastric CancerFGFR2 amplificationData not available0.005-0.01

Table 2: Comparison of Anti-proliferative Activity (IC50) in FGFR-Driven Cancer Cell Lines. This table presents the IC50 values of lenvatinib against various cancer cell lines with known FGFR pathway activation. Corresponding data for this compound in these or similar FGFR-driven models is not currently available in the public domain.

In Vivo Xenograft Model Data

Preclinical in vivo studies using animal models provide crucial insights into a drug's anti-tumor efficacy in a more complex biological system.

Cancer ModelDosingThis compound Tumor Growth Inhibition (TGI)Lenvatinib Tumor Growth Inhibition (TGI)
AML Xenograft (MV4-11) Not specified58% to 106%Not applicable (FLT3-driven model)
FGFR1-overexpressing HCC PDX (LI-03-0010) Not specifiedData not available101%
FGFR1-overexpressing HCC PDX (LI-03-0020) Not specifiedData not available99%
FGFR1-overexpressing HCC PDX (LI-03-0164) Not specifiedData not available73%
KP-1/VEGF Pancreatic Cancer Xenograft 1-100 mg/kgData not availableSignificant inhibition
KP-1/FGF Pancreatic Cancer Xenograft 30 and 100 mg/kgData not availableDose-dependent inhibition

Table 3: Comparison of In Vivo Anti-Tumor Efficacy. This table summarizes the reported tumor growth inhibition in various xenograft models. While this compound shows significant efficacy in an AML model, its performance in FGFR-driven solid tumor models is not publicly documented. Lenvatinib has demonstrated broad anti-tumor activity in a variety of xenograft models, including those driven by FGF signaling.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Cell Survival mTOR->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Proliferation

Caption: The FGFR signaling pathway, illustrating the downstream cascades initiated upon ligand binding.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KA Kinase Assay (e.g., LanthaScreen) XG Tumor Xenograft Model (e.g., Nude Mice) KA->XG Candidate Selection CVA Cell Viability Assay (e.g., MTT) CVA->XG TGI Tumor Growth Inhibition Assessment XG->TGI PK Pharmacokinetic Analysis XG->PK PD Pharmacodynamic Analysis XG->PD End End TGI->End Efficacy Data PK->End PD->End Start Start Start->KA Compound Start->CVA Compound

Caption: A generalized experimental workflow for preclinical evaluation of kinase inhibitors.

Detailed Experimental Protocols

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

  • Reagent Preparation :

    • Prepare a 3X solution of the test compound (this compound or lenvatinib) in kinase buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X mixture of the target FGFR kinase and a europium-labeled anti-tag antibody in kinase buffer A.

    • Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor tracer in kinase buffer A.

  • Assay Procedure :

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation and Measurement :

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis :

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment :

    • Prepare serial dilutions of this compound or lenvatinib in culture medium.

    • Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation :

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization :

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement :

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

  • Cell Preparation and Implantation :

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization :

    • Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration :

    • Prepare the test compound (this compound or lenvatinib) in an appropriate vehicle.

    • Administer the compound to the treatment group via the desired route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle only.

  • Monitoring and Efficacy Assessment :

    • Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by immunohistochemistry or western blotting).

  • Data Analysis :

    • Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

Lenvatinib is a potent, well-documented inhibitor of FGFR and other key receptor tyrosine kinases, with a substantial body of preclinical evidence supporting its efficacy. This compound shows promise as a dual FLT3/FGFR inhibitor, particularly in the context of AML. However, for a comprehensive and direct comparison of their FGFR inhibition efficacy, more detailed, publicly available quantitative data on this compound's activity against a panel of FGFR kinases and in FGFR-driven solid tumor models is required. Future head-to-head preclinical studies would be invaluable in elucidating the relative strengths and potential therapeutic niches for each of these compounds in the evolving landscape of FGFR-targeted cancer therapy.

References

Validating MAX-40279's Dual-Targeting Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), showing promise in the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations.[1][2] This guide provides a comparative analysis of this compound with other notable kinase inhibitors, focusing on its dual-targeting specificity. The information is based on preclinical data and aims to assist researchers in evaluating its potential.

Executive Summary

This compound distinguishes itself by simultaneously targeting both FLT3 and FGFR.[1][2] This dual-inhibition is significant as FGFR signaling has been implicated in resistance to FLT3 inhibitors.[1] Preclinical studies have demonstrated the potent inhibitory activity of this compound against both wild-type and mutant forms of FLT3, including the D835Y mutation which confers resistance to other inhibitors like quizartinib and sorafenib. While specific IC50 values for this compound are not publicly available, its preclinical profile suggests superior FGFR inhibitory activity while maintaining potent activity against FLT3-ITD.

Comparative Kinase Inhibition Profile

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and selected comparator drugs against FLT3 and FGFR kinases. This data is essential for understanding the potency and selectivity of these inhibitors.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

CompoundFLT3-WTFLT3-ITDFLT3-D835YFGFR1FGFR2FGFR3
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Sorafenib 58More potent than D835YLess potent than ITD580Data not availableData not available
Quizartinib Data not available0.40 (MV4-11), 0.89 (MOLM-13), 0.73 (MOLM-14)Data not availableData not availableData not availableData not available
Ponatinib >100 (RS4;11)4 (Primary Blasts)>2002188

Table 2: Cellular Proliferation Inhibition (IC50, nM)

CompoundMV4-11 (FLT3-ITD)MOLM-14 (FLT3-ITD)KG-1 (FGFR1 fusion)
This compound Data not availableData not availableData not available
Sorafenib 4Data not available>100
Quizartinib 0.560.38Data not available
Ponatinib 0.5Data not available17

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the dual-targeting specificity of kinase inhibitors like this compound.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

Methodology:

  • Reagents: Purified recombinant human FLT3 (wild-type and mutant forms) and FGFR (subtypes 1, 2, and 3) enzymes, ATP, appropriate substrates (e.g., a generic tyrosine kinase substrate peptide), and the test compound (e.g., this compound) at various concentrations.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assays

Objective: To assess the effect of a compound on the growth and viability of cancer cell lines that are dependent on FLT3 or FGFR signaling.

Methodology:

  • Cell Lines:

    • FLT3-dependent: MV4-11 and MOLM-14 (human AML cell lines with FLT3-ITD mutation).

    • FGFR-dependent: KG-1 (human AML cell line with an FGFR1 fusion).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).

    • After a set incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: The percentage of viable cells is calculated for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human tumor cells.

  • Procedure:

    • Human AML cells (e.g., MV4-11 for FLT3-ITD or KG-1 for FGFR1-driven tumors) are implanted into the mice, either subcutaneously or intravenously to establish a disseminated leukemia model.

    • Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound) is administered orally at a specified dose and schedule.

    • Tumor volume (for subcutaneous models) or the percentage of human leukemia cells in the peripheral blood or bone marrow (for disseminated models) is monitored regularly.

    • Animal body weight and overall health are also monitored to assess toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume or leukemia burden in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Signaling Pathways and Experimental Workflow

Visualizing the targeted signaling pathways and the experimental workflow provides a clearer understanding of this compound's mechanism and its validation process.

FLT3_FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FGFR FGFR FGFR->RAS FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation MAX40279 This compound MAX40279->FLT3 Inhibits MAX40279->FGFR Inhibits

Caption: Dual inhibition of FLT3 and FGFR signaling pathways by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation KinaseAssay Biochemical Kinase Assays (FLT3-WT, ITD, D835Y, FGFR1/2/3) DetermineIC50 Determine IC50 Values KinaseAssay->DetermineIC50 CellProlif Cell Proliferation Assays (MV4-11, MOLM-14, KG-1) DetermineIC50->CellProlif Promising Candidates WesternBlot Western Blot for Downstream Signaling CellProlif->WesternBlot Xenograft AML Xenograft Models (MV4-11, KG-1) WesternBlot->Xenograft Confirmed Cellular Activity Efficacy Evaluate Anti-Tumor Efficacy & Toxicity Xenograft->Efficacy

Caption: Experimental workflow for validating dual-targeting specificity.

Conclusion

This compound presents a promising therapeutic strategy for AML by simultaneously targeting FLT3 and FGFR. This dual-targeting mechanism has the potential to overcome resistance mechanisms that limit the efficacy of single-target FLT3 inhibitors. While the publicly available data on this compound is still emerging, the preclinical evidence suggests it is a potent and selective inhibitor. Further publication of quantitative data from ongoing clinical trials will be crucial for a more definitive comparison with existing therapies and for solidifying its role in the treatment of AML. Researchers are encouraged to consider the comparative data and experimental frameworks presented in this guide for their own investigations into novel AML therapeutics.

References

MAX-40279: A Comparative Analysis of its Cross-Resistance Profile Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of MAX-40279, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), against other established kinase inhibitors, with a focus on its cross-resistance profile. This compound has been designed to overcome resistance mechanisms that limit the efficacy of current FLT3 inhibitors.[1][2] Preclinical evidence suggests that its dual-targeting approach may offer a significant advantage in treating resistant forms of acute myeloid leukemia (AML) and potentially other malignancies.[3][4]

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that targets both FLT3 and FGFR kinases.[5] Mutations in the FLT3 gene are prevalent in AML and are associated with a poor prognosis. While first and second-generation FLT3 inhibitors like quizartinib and sorafenib have shown clinical activity, their long-term efficacy is often hampered by the development of resistance, frequently through secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation, or through the activation of bypass signaling pathways like the FGF/FGFR axis. This compound's dual inhibitory action is intended to address both of these resistance mechanisms directly.

Quantitative Comparison of Kinase Inhibitor Activity

A direct quantitative comparison of the half-maximal inhibitory concentrations (IC50) is essential for evaluating the potency and cross-resistance profile of kinase inhibitors. While specific IC50 values for this compound against a comprehensive panel of wild-type and mutant kinases are not publicly available in the reviewed literature, this section presents available data for key comparator drugs, quizartinib and sorafenib, against various FLT3 statuses.

Table 1: In Vitro Inhibitory Activity (IC50) of Kinase Inhibitors Against FLT3-ITD AML Cell Lines

Cell LineFLT3 StatusQuizartinib (nM)Sorafenib (nM)This compound (nM)
MV4-11FLT3-ITD0.40~4.3 (μM)Data not available
MOLM-13FLT3-ITD0.89Data not availableData not available
MOLM-14FLT3-ITD0.73Data not availableData not available

Table 2: In Vitro Inhibitory Activity (IC50) of Kinase Inhibitors Against Resistant FLT3 Mutants

Cell Line/MutantMutationQuizartinib (nM)Sorafenib (nM)This compound (nM)
Ba/F3-FLT3-ITD+D835YFLT3-ITD, D835YHigher potency against ITD than D835YHigher potency against ITD than D835YReported to be effective
Ba/F3-FLT3-ITD+F691LFLT3-ITD, F691L2101300Data not available

Preclinical studies have qualitatively reported that this compound is effective against FLT3 mutants, including D835Y, which confers resistance to quizartinib and sorafenib. This suggests a favorable cross-resistance profile for this compound. However, without direct IC50 values, a quantitative comparison remains elusive.

Signaling Pathways and Resistance Mechanisms

The development of resistance to FLT3 inhibitors is a significant clinical challenge. The following diagrams illustrate the signaling pathways targeted by these inhibitors and the mechanisms by which resistance can emerge.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Sorafenib Sorafenib Sorafenib->FLT3 Inhibits Sorafenib->RAF Inhibits MAX40279 This compound MAX40279->FLT3 Inhibits

Caption: FLT3 signaling pathway and points of inhibition.

Resistance_Mechanisms cluster_inhibitor FLT3 Inhibitor Treatment cluster_resistance Mechanisms of Acquired Resistance cluster_solution Potential Solution Inhibitor Quizartinib / Sorafenib OnTarget On-Target Alterations (FLT3 TKD Mutations e.g., D835Y) Inhibitor->OnTarget Leads to selection of Bypass Bypass Signaling Activation (e.g., FGFR Pathway) Inhibitor->Bypass Leads to activation of MAX40279 This compound MAX40279->OnTarget Inhibits (Reported activity against D835Y) MAX40279->Bypass Inhibits (Dual FLT3/FGFR inhibition)

Caption: Mechanisms of resistance to FLT3 inhibitors and the proposed role of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following are representative methodologies for the key assays used in the development of kinase inhibitors.

Kinase Inhibition Assay (Enzymatic Assay)

This assay is designed to measure the direct inhibition of kinase activity by a compound.

  • Reagents: Recombinant human FLT3 (wild-type and mutant) and FGFR kinases, ATP, appropriate peptide substrate, kinase assay buffer.

  • Procedure:

    • Kinase reactions are set up in a 384-well plate format.

    • A serial dilution of the test compound (e.g., this compound) is prepared.

    • The kinase, peptide substrate, and ATP are incubated with the test compound.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay or a fluorescence-based method.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

  • Cell Lines: Human AML cell lines with different FLT3 statuses (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD).

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • A serial dilution of the test compound is added to the wells.

    • The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Procedure:

    • Human AML cells (e.g., MV4-11) are subcutaneously injected into the flanks of the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound) is administered orally at various doses and schedules.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. The tolerability of the compound is assessed by monitoring changes in body weight.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay Enzymatic Kinase Assay (IC50 determination) CellAssay Cellular Proliferation Assay (IC50 in AML cell lines) EnzymeAssay->CellAssay Promising candidates move to Xenograft Xenograft Model (Tumor Growth Inhibition) CellAssay->Xenograft Lead compounds tested in

Caption: General workflow for preclinical evaluation of a kinase inhibitor.

Conclusion

This compound, with its dual FLT3 and FGFR inhibitory activity, represents a promising therapeutic strategy to overcome known resistance mechanisms to existing FLT3 inhibitors. While publicly available quantitative data on its cross-resistance profile is currently limited, preclinical reports suggest its potential to be effective against clinically relevant resistance mutations such as FLT3-D835Y. Further publication of detailed preclinical and clinical data will be crucial to fully elucidate its comparative efficacy and role in the treatment of AML and other cancers.

References

Synergistic Potential of MAX-40279 in Combination with Targeted Therapies for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Its mechanism of action centers on the inhibition of FLT3 and FGFR-mediated signaling pathways, which are crucial for the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML).[1][2] Preclinical evidence suggests that this compound can overcome resistance to existing FLT3 inhibitors, a significant challenge in the treatment of FLT3-mutated AML.[3] The rationale for combining this compound with other targeted therapies stems from the multifaceted nature of cancer cell signaling and the potential to achieve synergistic effects, leading to enhanced efficacy and the potential to overcome drug resistance. This guide provides an objective comparison of the performance of this compound in combination with other targeted agents, supported by available preclinical and clinical data.

Synergistic Effects of FLT3 Inhibition with Hypomethylating Agents

While specific quantitative synergy data for this compound in combination with other targeted therapies are not yet publicly available, preclinical studies involving other potent FLT3 inhibitors, such as quizartinib, in combination with hypomethylating agents like azacitidine, provide a strong rationale for this therapeutic strategy. These studies demonstrate synergistic anti-leukemic effects in FLT3-ITD positive AML cell lines and primary patient cells.

Quantitative Data from Preclinical Studies

The synergy between FLT3 inhibitors and hypomethylating agents has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell LineCombinationConcentrationCombination Index (CI)EffectReference
Molm14Quizartinib + Decitabine1nM + 1μM0.16 (with stroma)Synergistic
Molm14Quizartinib + Azacitidine1nM + 1μM0.2 (with stroma)Synergistic
Molm14Quizartinib + DecitabineNot Specified0.43 (without stroma)Synergistic
Primary AML Cells (Relapsed)Quizartinib + Decitabine20nM + 1μM0.68Synergistic

Note: The data presented above is for the FLT3 inhibitor quizartinib and serves as a surrogate to illustrate the potential synergy of this compound with hypomethylating agents.

Experimental Protocols

Cell Viability and Synergy Analysis

A common method to assess the synergistic effect of drug combinations on cancer cells is the cell viability assay followed by synergy analysis using the Chou-Talalay method.

1. Cell Culture:

  • AML cell lines (e.g., Molm14, MV4-11) or primary AML patient cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • For co-culture experiments, a stromal cell layer (e.g., HS-5) can be established to mimic the bone marrow microenvironment.

2. Drug Treatment:

  • Cells are seeded in 96-well plates.

  • A dilution series of each drug (this compound and a partner drug like azacitidine) is prepared.

  • Cells are treated with single agents or combinations of both drugs at various concentrations.

3. Viability Assessment:

  • After a defined incubation period (e.g., 48-72 hours), cell viability is measured using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

4. Synergy Calculation:

  • The dose-response curves for each drug and their combinations are used to calculate the Combination Index (CI) using software like CalcuSyn.

  • The CI value determines whether the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to investigate the molecular mechanisms underlying the synergistic effects by examining the phosphorylation status and expression levels of key proteins in relevant signaling pathways.

1. Protein Extraction:

  • AML cells are treated with the drug combination for a specified time.

  • Cells are lysed to extract total protein.

2. SDS-PAGE and Protein Transfer:

  • Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, cleaved PARP).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

4. Detection and Analysis:

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • The intensity of the bands is quantified to determine changes in protein expression and phosphorylation.

Signaling Pathways and Experimental Workflow

The synergistic effect of combining a FLT3 inhibitor like this compound with a hypomethylating agent such as azacitidine is thought to arise from the targeting of distinct but complementary pathways involved in AML cell survival and proliferation.

Synergy_Mechanism cluster_0 This compound Action cluster_1 Azacitidine Action cluster_2 Downstream Signaling cluster_3 Cellular Outcomes This compound This compound FLT3-ITD FLT3-ITD This compound->FLT3-ITD Inhibits FGFR FGFR This compound->FGFR Inhibits Proliferation Proliferation Survival Survival STAT5 STAT5 FLT3-ITD->STAT5 RAS/MAPK RAS/MAPK FLT3-ITD->RAS/MAPK PI3K/AKT PI3K/AKT FLT3-ITD->PI3K/AKT Azacitidine Azacitidine DNMT1 DNMT1 Azacitidine->DNMT1 Inhibits Apoptosis Apoptosis Differentiation Differentiation DNA Hypomethylation DNA Hypomethylation DNMT1->DNA Hypomethylation Leads to Tumor Suppressor Genes Tumor Suppressor Genes DNA Hypomethylation->Tumor Suppressor Genes Reactivates Tumor Suppressor Genes->Apoptosis Tumor Suppressor Genes->Differentiation STAT5->Proliferation RAS/MAPK->Proliferation PI3K/AKT->Survival

Caption: Proposed mechanism of synergistic action of this compound and Azacitidine in AML.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome AML_Cells AML Cell Lines or Primary Patient Samples Culture Cell Seeding (96-well plates) AML_Cells->Culture MAX40279 This compound (Dose-response) Culture->MAX40279 Partner_Drug Partner Drug (e.g., Azacitidine) (Dose-response) Culture->Partner_Drug Combination Combination Treatment (Matrix of doses) Culture->Combination Viability Cell Viability Assay (48-72h) Combination->Viability Western_Blot Western Blot (Signaling Pathway Analysis) Combination->Western_Blot Synergy Synergy Analysis (Chou-Talalay Method) Viability->Synergy CI_Value Combination Index (CI) <1: Synergy =1: Additive >1: Antagonism Synergy->CI_Value Mechanism Mechanism of Action (Modulation of signaling pathways) Western_Blot->Mechanism

Caption: General workflow for preclinical evaluation of drug synergy.

Clinical Development

A Phase Ib/II clinical trial (NCT04187495) is currently evaluating the safety, tolerability, and preliminary efficacy of this compound in combination with azacitidine in patients with Myelodysplastic Syndrome (MDS) or Relapsed/Refractory AML. The results of this study will be critical in validating the preclinical rationale and determining the clinical utility of this combination therapy.

Conclusion

The dual inhibition of FLT3 and FGFR by this compound presents a promising therapeutic strategy for AML. Based on robust preclinical data from similar-in-class compounds, the combination of this compound with hypomethylating agents like azacitidine is expected to yield synergistic anti-leukemic effects. This synergy is likely mediated through the complementary targeting of key survival and proliferation pathways. The ongoing clinical evaluation of this combination will provide definitive insights into its efficacy and safety profile in patients. Further preclinical studies are warranted to explore the synergistic potential of this compound with other targeted agents, which could further expand its therapeutic application in AML and other malignancies.

References

Navigating the Kinase Inhibition Landscape: A Comparative Safety Analysis of FLT3/FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) presents a promising therapeutic strategy in oncology. However, the overlapping kinase profiles of these inhibitors necessitate a thorough understanding of their safety and tolerability. This guide provides a comparative analysis of the safety profiles of prominent FLT3/FGFR inhibitors, supported by quantitative data from clinical trials and detailed experimental protocols for key safety assessments.

The development of tyrosine kinase inhibitors (TKIs) has revolutionized cancer therapy.[1] Dual inhibitors targeting both FLT3 and FGFR pathways have emerged as a significant area of research, particularly for hematological malignancies and solid tumors where these pathways are often dysregulated. While offering potential for enhanced efficacy, this dual targeting can also lead to a unique spectrum of adverse events (AEs). This guide aims to dissect these safety profiles to inform preclinical and clinical research decisions.

Comparative Safety Profiles: A Data-Driven Overview

The safety profiles of FLT3/FGFR inhibitors are characterized by both class-specific effects and unique toxicities associated with individual agents. First-generation multi-kinase inhibitors are known to target a broader range of proteins, which can lead to more off-target effects and increased toxicities. In contrast, second-generation inhibitors are designed to be more specific and potent, often resulting in a more manageable safety profile.[2]

Common adverse events across this class include gastrointestinal issues such as diarrhea, nausea, and vomiting, as well as hematological toxicities like febrile neutropenia, anemia, and thrombocytopenia.[3] For FGFR inhibitors specifically, on-target toxicities such as hyperphosphatemia, ocular and dermatologic AEs, and stomatitis are frequently observed.[4][5] Management of these side effects is crucial for patient adherence and optimal treatment outcomes and often involves dose adjustments, dietary modifications, and supportive care.

Below are tables summarizing the incidence of common and grade ≥3 adverse events for selected FLT3 and FGFR inhibitors based on clinical trial data. It is important to note that direct head-to-head comparative trials are limited, and AE rates can be influenced by the patient population, disease stage, and trial design.

Table 1: Comparative Safety of Selected FLT3 Inhibitors (Monotherapy)

Adverse EventGilteritinib (ADMIRAL Trial)Midostaurin (RATIFY Trial - with chemotherapy)Quizartinib (QuANTUM-R Trial)Sorafenib (Systematic Review)
Any Grade AEs (%)
Diarrhea36833255
Nausea31832843
Fatigue26-2737
Febrile Neutropenia-8231-
Anemia439231-
Thrombocytopenia238827-
Grade ≥3 AEs (%)
Febrile Neutropenia458231-
Anemia409227-
Thrombocytopenia238826-
QT Prolongation4-31-

Note: Data for Midostaurin is in combination with standard chemotherapy, which significantly impacts hematological toxicity rates.

Table 2: Comparative Safety of Selected FGFR Inhibitors

Adverse EventPemigatinib (FIGHT-202)Infigratinib (CBGJ398X2204)Erdafitinib (BLC2001)
Any Grade AEs (%)
Hyperphosphatemia606776
Alopecia491222
Diarrhea473737
Stomatitis305358
Dry Eye283928
Nail Toxicity223525
Grade ≥3 AEs (%)
Hyperphosphatemia02829
Stomatitis7109
Hyponatremia111311
Anemia10106

Table 3: Safety Profile of Selected Dual FLT3/FGFR Inhibitors

Adverse EventDovitinibPonatinibRogaratinib (BAY 1163877)
Any Grade AEs (%)
Diarrhea512422
Nausea412217
Vomiting331412
Fatigue385024
Thrombocytopenia-39.7-
Rash-6317
Grade ≥3 AEs (%)
Fatigue19.2--
Anorexia11.5--
Hyponatremia11.5--
Thrombocytopenia9--
Vascular Events-15 (any grade)-

Note: Data for dual inhibitors is often from Phase I/II trials in diverse patient populations, making direct comparison challenging.

Key Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways is crucial for interpreting the safety profiles of these inhibitors.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds and activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3R->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3R->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3R->STAT5 FLT3_Inhibitor FLT3 Inhibitor FLT3_Inhibitor->FLT3R Inhibits Proliferation Cell Proliferation Survival Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

Figure 1: Simplified FLT3 signaling pathway and point of inhibition.

FGFR_Signaling_Pathway cluster_downstream_fgfr Downstream Signaling FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds and activates RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg STAT STAT Pathway FGFR->STAT FGFR_Inhibitor FGFR Inhibitor FGFR_Inhibitor->FGFR Inhibits Cell_Functions Cell Proliferation Survival Migration Angiogenesis RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions PLCg->Cell_Functions STAT->Cell_Functions

Figure 2: Simplified FGFR signaling pathway and point of inhibition.

The safety assessment of these inhibitors follows a structured workflow from in vitro screening to in vivo toxicology studies.

Safety_Assessment_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Toxicology Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Ames Test) Cardiotoxicity_vitro Cardiotoxicity Assays (e.g., hERG Assay) Acute_Tox Acute Toxicity Studies (Single Dose) Cardiotoxicity_vitro->Acute_Tox Proceed if favorable Repeat_Dose_Tox Repeated-Dose Toxicity Studies Safety_Pharm Safety Pharmacology Clinical_Trials Clinical Trials (Phase I, II, III) Safety_Pharm->Clinical_Trials Proceed if favorable

Figure 3: General workflow for preclinical safety assessment of kinase inhibitors.

Detailed Experimental Protocols

Accurate and reproducible safety assessment is paramount in drug development. The following are detailed methodologies for key experiments cited in the evaluation of FLT3/FGFR inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., FLT3-ITD positive MOLM-13 cells or FGFR-dependent cancer cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤0.5%). Replace the existing medium with the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

hERG (human Ether-à-go-go-Related Gene) Assay for Cardiotoxicity

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG gene.

  • Electrophysiology: Employ automated patch-clamp electrophysiology systems (e.g., QPatch or SyncroPatch).

  • Experimental Procedure:

    • Cells are perfused with an extracellular solution to establish a stable baseline hERG current.

    • A vehicle control solution is applied to ensure no effect from the solvent.

    • The test compound is then applied at multiple, increasing concentrations.

    • A specific voltage protocol is applied to the cells to elicit the hERG current, and the tail current is measured.

  • Positive Control: A known hERG inhibitor (e.g., E-4031) is used as a positive control to validate the assay.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound relative to the baseline current. An IC50 value is determined by fitting the concentration-response data to a logistic equation.

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium that are auxotrophic for histidine.

Methodology:

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon.

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.

  • Procedure (Plate Incorporation Method):

    • Mix the test compound at various concentrations, the bacterial tester strain, and (if applicable) the S9 mix in molten top agar.

    • Pour this mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertant colonies observed in the negative control.

In Vivo Toxicology Studies

Objective: To evaluate the safety profile of a compound in a living organism, identify potential target organs of toxicity, and determine a safe starting dose for clinical trials.

Methodology:

  • Animal Model: Typically conducted in two species, one rodent (e.g., rats) and one non-rodent (e.g., dogs or monkeys).

  • Study Design:

    • Dose Range-Finding Studies: Initial studies to determine the maximum tolerated dose (MTD).

    • Repeated-Dose Toxicity Studies: Animals are administered the test compound daily for a specified duration (e.g., 28 or 90 days). Multiple dose groups are included, along with a control group receiving the vehicle.

  • Parameters Monitored:

    • Clinical Observations: Daily monitoring for any signs of toxicity, changes in behavior, body weight, and food consumption.

    • Hematology and Clinical Chemistry: Collection of blood samples at specified intervals to analyze a wide range of parameters.

    • Urinalysis: Collection of urine to assess kidney function.

    • Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross and microscopic abnormalities (histopathology).

  • Toxicokinetics: Plasma concentrations of the drug are measured at various time points to understand the relationship between drug exposure and toxicity.

  • Data Analysis: All data are statistically analyzed to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The dual inhibition of FLT3 and FGFR represents a powerful therapeutic approach, but a comprehensive understanding of the associated safety profiles is critical for successful drug development. This guide provides a comparative framework based on available clinical data and outlines the essential experimental protocols for robust preclinical safety assessment. By carefully evaluating the toxicities of these inhibitors, researchers can better design clinical trials, manage patient care, and ultimately develop safer and more effective cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of MAX-40279: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The disposal of MAX-40279, as with any hazardous chemical, should adhere to institutional, local, and national regulations. The overarching principles involve proper containment, clear labeling, and disposal through a certified environmental health and safety (EHS) provider. Under no circumstances should chemical waste be disposed of in regular trash or down the sewer drain.

Personal Protective Equipment (PPE)

Given the potent biological activity of this compound, appropriate personal protective equipment should be worn at all times during handling and disposal to minimize exposure.

PPE ItemSpecification
Gloves Chemically resistant nitrile gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or dust formation.

Step-by-Step Disposal Procedures

The following protocols outline the recommended steps for the disposal of this compound in both solid and liquid forms.

Disposal of Unused Solid this compound:

  • Consult Your EHS Office: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of potent kinase inhibitors.

  • Proper Packaging: Ensure the original container of this compound is securely sealed. If repackaging is necessary, use a container that is compatible with the chemical and clearly labeled.

  • Clear Labeling: The waste container label should include:

    • The chemical name: "this compound"

    • CAS Number: 2070931-57-4

    • Any known hazard warnings (e.g., "Potent Compound," "Hazardous Chemical Waste").

  • Waste Stream Segregation: Dispose of solid this compound as hazardous chemical waste through your institution's designated waste management program. Do not mix it with other waste streams unless explicitly permitted by your EHS office.

Disposal of this compound Solutions (e.g., in DMSO):

  • Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Detailed Labeling: The label must indicate the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.

  • Prohibition of Drain Disposal: Never dispose of solutions containing this compound down the drain.

  • Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.

Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that can solubilize this compound (e.g., ethanol or DMSO). This rinsate must be collected as hazardous waste.

  • Secondary Wash: Following the initial rinse, wash the items with an appropriate laboratory detergent and water.

  • Final Rinse: Perform a thorough final rinse with water.

  • Verification (if possible): If a method for trace analysis is available, consider verifying the effectiveness of the decontamination procedure.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Solid or Liquid Waste? A->B J Decontaminate Glassware & Surfaces with Solvent A->J C Solid Waste (Unused this compound) B->C Solid D Liquid Waste (this compound Solution) B->D Liquid E Package in a labeled, compatible container C->E F Collect in a labeled, sealed waste container D->F G Consult Institutional EHS for Guidance E->G F->G H Arrange for Hazardous Waste Pickup G->H I End: Proper Disposal H->I K Collect Rinsate as Hazardous Waste J->K K->F

This compound Disposal Workflow

This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Always prioritize safety and adhere to the specific guidelines established by your institution's EHS department to ensure a safe laboratory environment and responsible environmental stewardship.

References

Essential Safety and Logistical Information for Handling MAX-40279

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of MAX-40279, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Adherence to these procedures is vital to ensure personnel safety and maintain experimental integrity.

Precautionary Measures and Personal Protective Equipment (PPE)

As a potent kinase inhibitor with potential antineoplastic activity, this compound should be handled with the utmost care, following protocols for cytotoxic compounds.

Engineering Controls:

  • All handling of this compound powder and concentrated solutions should be performed in a designated area within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Use of a powdered-air purifying respirator (PAPR) is recommended for handling larger quantities of the powdered compound.

Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions or airborne powder.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory NIOSH-approved respirator (e.g., N95) for handling powder outside of a containment hood.Minimizes inhalation of aerosolized particles.

Operational Plan: From Receipt to Use

A clear and systematic approach to the logistical handling of this compound is essential for both safety and maintaining the compound's integrity.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • This compound is typically supplied as a solid. Store the compound in a tightly sealed container in a designated, labeled, and ventilated area.

  • For long-term storage, refer to the manufacturer's instructions, which generally recommend storage at -20°C or -80°C.[1]

  • Stock solutions should also be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.

Solution Preparation:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • All weighing and initial dissolution of the powder must be conducted in a chemical fume hood.

  • Use an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Solid Waste: All disposable PPE (gloves, gowns), plasticware (pipette tips, tubes), and any other materials that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.

All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.

Quantitative Data Summary

While specific IC50 values for this compound are not consistently reported across public sources, preclinical studies have demonstrated its potent inhibitory activity against both FLT3 and FGFR kinases, including clinically relevant mutant forms of FLT3.[2][3][4]

TargetDescriptionPotency
FLT3 (Wild-Type & Mutants) FMS-like tyrosine kinase 3, a receptor tyrosine kinase involved in hematopoiesis. Mutations are common in acute myeloid leukemia (AML).Potent inhibitor of both wild-type and mutant forms, including the D835Y mutation which confers resistance to some FLT3 inhibitors.[2]
FGFR (Subtypes 1, 2, 3) Fibroblast growth factor receptors, a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.Demonstrates superior inhibitory activity against FGFR subtypes 1, 2, and 3.

Experimental Protocols

The following are representative protocols for key experiments involving this compound. Researchers should adapt these based on their specific cell lines, reagents, and equipment.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against FLT3 or FGFR kinases.

Materials:

  • Recombinant human FLT3 or FGFR kinase

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for FGFR)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase buffer or DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle control to the wells of the assay plate.

    • Add 10 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Initiate the reaction by adding 10 µL of a mixture containing the substrate and ATP at their final desired concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines (e.g., FLT3-mutant AML cell lines like MV4-11).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the existing medium from the wells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways targeted by this compound and a general experimental workflow for its evaluation.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds P1 Dimerization & Autophosphorylation FLT3->P1 Activates MAX40279 This compound MAX40279->FLT3 Inhibits RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT5 STAT5 P1->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P2 Dimerization & Autophosphorylation FGFR->P2 Activates MAX40279 This compound MAX40279->FGFR Inhibits PLCg PLCγ P2->PLCg RAS_MAPK RAS-MAPK Pathway P2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Angiogenesis Angiogenesis & Cell Survival PKC->Angiogenesis RAS_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Experimental_Workflow Start Start: Compound Handling InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased KinaseAssay Kinase Inhibition (IC50 Determination) InVitro->KinaseAssay DataAnalysis Data Analysis & Interpretation KinaseAssay->DataAnalysis Viability Cell Viability (MTT) (IC50 Determination) CellBased->Viability Phospho Target Phosphorylation (Western Blot/ELISA) CellBased->Phospho Viability->DataAnalysis Phospho->DataAnalysis End End: Report Generation DataAnalysis->End

References

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